Indomethacin sodium hydrate
描述
Structure
2D Structure
属性
IUPAC Name |
sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYAQBLOGVNWNT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53-86-1 (Parent) | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00225256 | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74252-25-8 | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOMETHACIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IMX38M2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Indomethacin Sodium Hydrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-acetic acid derivative class. Its hydrated sodium salt form, indomethacin sodium hydrate, enhances water solubility for specific formulations, such as intravenous administration, while the core pharmacological activity resides in the indomethacin molecule itself.[1][2][3] For decades, its mechanism of action was primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes. However, extensive research has revealed a far more complex pharmacological profile. This guide delineates the multifaceted mechanisms of indomethacin, covering its primary COX-dependent pathway and a range of significant COX-independent effects that contribute to its therapeutic efficacy and adverse effect profile. We will explore its kinetic behavior, downstream signaling consequences, and off-target modulatory activities, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The canonical mechanism of action for indomethacin is the potent, non-selective, and reversible inhibition of the two main cyclooxygenase isoforms: COX-1 and COX-2.[4][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[7][8]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity, regulate renal blood flow, and mediate platelet aggregation.[7] Inhibition of COX-1 is largely responsible for the gastrointestinal side effects associated with indomethacin.[4][7]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[4] Its inhibition is the primary driver of the anti-inflammatory, analgesic, and antipyretic effects of indomethacin.[4][7]
Indomethacin is characterized as a tight-binding, time-dependent inhibitor of both COX isoforms.[9][10][11] This kinetic behavior distinguishes it from simple competitive inhibitors like ibuprofen.[9][10] The binding of its 2'-methyl group into a specific hydrophobic pocket within the enzyme's active site is a key determinant of its time-dependent and functionally irreversible inhibition.[12][13]
Data Presentation: Inhibitory Activity
The inhibitory potency of indomethacin against COX enzymes has been quantified in numerous studies. The following table summarizes key quantitative data.
| Target | Parameter | Value | Notes | Source |
| Ovine COX-1 | IC50 | 18 nM | In vitro enzyme assay | [14] |
| Ovine COX-2 | IC50 | 26 nM | In vitro enzyme assay | [14] |
| COX-2 (AA Oxygenation) | IC50 | 2 µM | Inhibition of arachidonic acid oxygenation after 15 min preincubation | [11] |
| COX-2 (2-AG Oxygenation) | IC50 | 5.5 µM | Inhibition of 2-arachidonoylglycerol oxygenation after 15 min preincubation | [11] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway: Prostaglandin Synthesis Inhibition
Indomethacin blocks the synthesis of prostaglandins at a critical enzymatic step, thereby reducing the downstream signals that lead to inflammation, pain, and fever.
Caption: Indomethacin blocks prostaglandin synthesis by inhibiting COX-1 and COX-2.
COX-Independent Mechanisms of Action
Beyond COX inhibition, indomethacin engages with multiple other cellular targets and pathways. These COX-independent mechanisms are crucial for understanding its broader pharmacological effects, including potential anti-neoplastic properties and certain adverse reactions.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Indomethacin acts as a direct agonist for PPARγ, a nuclear receptor that functions as a transcription factor.[15][16][17] Upon activation by indomethacin, PPARγ can modulate the expression of genes involved in inflammation and metabolism.[15][17] This agonism contributes to its anti-inflammatory effects by, for example, suppressing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[17] Studies have shown that two molecules of indomethacin can bind to the PPARγ ligand-binding pocket, engaging in contacts that resemble stronger agonists and leading to its classification as a strong partial agonist.[16]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Indomethacin has been shown to inhibit the activation of NF-κB.[18][19][20] This effect is, at least in part, mediated through the p38 MAP kinase pathway.[21] By preventing NF-κB's translocation to the nucleus, indomethacin can downregulate the expression of inflammatory cytokines, adhesion molecules, and enzymes like COX-2, representing an upstream anti-inflammatory mechanism independent of direct enzyme inhibition.[18][19]
Induction of Apoptosis and Mitochondrial Effects
Indomethacin can induce apoptosis (programmed cell death) in various cell types, particularly cancer cells, through multiple pathways:
-
Mitochondrial Pathway Activation: It can trigger the intrinsic apoptosis pathway by causing a loss of mitochondrial membrane potential, leading to the activation of caspase-9.[22]
-
Death Receptor Pathway: Surprisingly, indomethacin can also activate the extrinsic apoptosis pathway, involving the activation of caspase-8 and cleavage of the pro-apoptotic protein Bid, independent of Fas ligand interaction.[23]
-
Upregulation of Pro-Apoptotic Proteins: It has been shown to upregulate the expression of the pro-apoptotic proteins Bax and Bak, which facilitate mitochondrial outer membrane permeabilization.[24]
-
Impaired Mitochondrial Dynamics: Indomethacin can activate the PKCζ-p38-DRP1 signaling pathway, which promotes excessive mitochondrial fission (hyper-fission) and dysfunction, ultimately leading to apoptosis.[25][26]
-
Oxidative Stress: The drug can induce oxidative stress, which enhances the expression of Death Receptor 5 (DR5) on tumor cells, sensitizing them to apoptosis.[27]
Other COX-Independent Mechanisms
-
Phospholipase A2 (PLA2) Inhibition: Unlike many other NSAIDs, indomethacin has been reported to inhibit phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids, providing another level of control over the eicosanoid cascade.[4]
-
Inhibition of Leukocyte Motility: Indomethacin can inhibit the motility of polymorphonuclear leukocytes, which is a key process in the inflammatory response.[5][8]
-
Modulation of Multidrug Resistance Proteins (MRP): It has been found to specifically inhibit MRP, which could have implications for its use in oncology.[5][22]
Signaling Pathway: Key COX-Independent Mechanisms
Caption: Overview of indomethacin's key COX-independent signaling pathways.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric or LC-MS/MS based)
This protocol outlines a general method to determine the IC50 of indomethacin for COX-1 and COX-2.
Objective: To measure the concentration of indomethacin required to inhibit 50% of the activity of purified COX-1 or COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[28][29]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[28]
-
Substrate: Arachidonic Acid (AA).[28]
-
Test Compound: Indomethacin dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Stop Solution (e.g., 2.0 M HCl or 1% formic acid).[28][29]
-
Detection System: Fluorometric plate reader or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for prostaglandin E2 (PGE2) quantification.
Methodology:
-
Enzyme Preparation: Reconstitute and prepare COX-1 and COX-2 enzymes in assay buffer on ice.
-
Inhibitor Preparation: Prepare serial dilutions of indomethacin in DMSO to achieve a range of final assay concentrations.
-
Reaction Setup: In a microplate or Eppendorf tube, mix the assay buffer, cofactors, and the enzyme solution (COX-1 or COX-2).[28]
-
Pre-incubation: Add a small volume of the diluted indomethacin (or DMSO for control wells) to the enzyme mixture. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inhibition.[11][28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.[28][29]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding the stop solution.[28]
-
Detection:
-
Fluorometric: If using a fluorometric kit, a probe that reacts with prostaglandins will generate a fluorescent signal, measured at the appropriate excitation/emission wavelengths.[30]
-
LC-MS/MS: Add an internal standard (e.g., d4-PGE2), extract the prostaglandins, and quantify the amount of PGE2 produced using LC-MS/MS.[28]
-
-
Data Analysis: Calculate the percentage of inhibition for each indomethacin concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro COX inhibition assay.
Conclusion
The mechanism of action of this compound is far more intricate than its classical designation as a simple COX inhibitor suggests. While its primary anti-inflammatory, analgesic, and antipyretic effects are undeniably driven by potent, non-selective inhibition of COX-1 and COX-2, a comprehensive understanding must incorporate its significant COX-independent activities. Its ability to act as a PPARγ agonist, inhibit the pro-inflammatory NF-κB pathway, and induce apoptosis through multiple mitochondrial and death-receptor-associated pathways highlights its pleiotropic nature. These additional mechanisms not only contribute to its therapeutic profile, including its investigated anti-cancer properties, but also help explain the breadth of its clinical applications and adverse effects. For drug development professionals and researchers, recognizing this multifaceted pharmacology is essential for optimizing its therapeutic use and for the rational design of future anti-inflammatory agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Indomethacin Sodium | C19H15ClNNaO4 | CID 23675763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indomethacin activates peroxisome proliferator-activated receptor γ to improve insulin resistance in cotton pellet granuloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. Indomethacin induces apoptosis via a MRP1-dependent mechanism in doxorubicin-resistant small-cell lung cancer cells overexpressing MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. academic.oup.com [academic.oup.com]
- 25. Indomethacin impairs mitochondrial dynamics by activating the PKCζ-p38-DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jitc.bmj.com [jitc.bmj.com]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 30. abcam.com [abcam.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Indomethacin Sodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. Its sodium hydrate salt form, specifically Indomethacin sodium trihydrate, offers advantages in certain pharmaceutical formulations due to its increased solubility compared to the free acid form. This technical guide provides a comprehensive overview of the core chemical and physical properties of Indomethacin sodium hydrate, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical and Physical Properties
This compound is the hydrated sodium salt of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid. The trihydrate is the most common form.
Table 1: General Chemical Properties of Indomethacin Sodium Trihydrate
| Property | Value | Reference |
| Chemical Name | Sodium 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate trihydrate | [1] |
| Synonyms | Indomethacin sodium trihydrate, Indometacin sodium hydrate | [1][2] |
| CAS Number | 74252-25-8 | [2] |
| Molecular Formula | C₁₉H₂₁ClNNaO₇ | [2][3] |
| Molecular Weight | 433.82 g/mol | [2][3] |
| Appearance | White or pale yellow crystalline powder | [4] |
Table 2: Physicochemical Properties of Indomethacin and its Sodium Hydrate Form
| Property | Value | Notes | Reference |
| Melting Point (Indomethacin) | 155-162 °C (polymorphic forms) | The free acid form exhibits polymorphism with different melting points. | [5] |
| pKa (Indomethacin) | 4.5 | In neutral or slightly acidic media, it is stable, but it decomposes in strong alkali. | [5][6] |
| Solubility (Indomethacin) | Practically insoluble in water; sparingly soluble in alcohol. | The free acid has low aqueous solubility. | [6] |
| Solubility (this compound) | 20 mg/mL in water | Sonification is recommended to aid dissolution. | [7] |
| Solubility (this compound) | 5 mg/mL in DMSO | Sonification is recommended. | [7] |
| Stability in Solution | Reconstituted solution (0.5 mg/mL) is stable for 14 days at 2-6°C. | When stored in polypropylene syringes. | [8] |
| Stability in Solution | Stable in solutions with a pH below 7.4. | Decomposition is rapid in alkaline solutions. | [9] |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary mechanism of action of Indomethacin is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking this pathway, Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects.
Caption: Mechanism of action of Indomethacin via inhibition of the COX-1 and COX-2 enzymes in the arachidonic acid pathway.
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in water.
-
Apparatus:
-
Constant-temperature shaker bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a sealed container.
-
The container is placed in a constant-temperature shaker bath, typically maintained at 25 °C or 37 °C, and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle.
-
An aliquot of the supernatant is withdrawn and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid.
-
The filtered solution is then appropriately diluted with a suitable solvent (e.g., methanol or a buffered solution).
-
The concentration of Indomethacin in the diluted solution is determined using a validated UV-Vis spectrophotometric method at its wavelength of maximum absorbance (λmax), typically around 320 nm.
-
A standard calibration curve of Indomethacin in the same solvent is used for quantification.
-
The solubility is calculated based on the measured concentration and the dilution factor.
-
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the chemical stability of this compound in solution over time and under various stress conditions.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), with the pH adjusted to be in the acidic range (e.g., pH 3-4). The exact ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm or 320 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
A solution of this compound of known concentration is prepared in the desired solvent system (e.g., water for injection, saline).
-
The initial concentration (time zero) is determined by injecting a sample into the HPLC system.
-
The solution is then stored under specified conditions (e.g., different temperatures, light exposure).
-
At predetermined time intervals, aliquots are withdrawn, and if necessary, diluted to fall within the linear range of the calibration curve.
-
The samples are injected into the HPLC system, and the peak area of Indomethacin is recorded.
-
The concentration of Indomethacin at each time point is calculated using a standard calibration curve.
-
The percentage of the initial concentration remaining is plotted against time to determine the stability profile. The appearance of any degradation peaks is also monitored.
-
Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)
-
Objective: To characterize the solid-state form and crystallinity of this compound.
-
Apparatus:
-
X-ray Powder Diffractometer with a Cu Kα radiation source.
-
Sample holder.
-
-
Procedure:
-
A small amount of the this compound powder is gently packed into the sample holder to create a flat, smooth surface.
-
The sample holder is placed in the diffractometer.
-
The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The data is collected over a specific 2θ range (e.g., 5° to 40°).
-
The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice structure of the compound. This pattern can be used to identify the specific polymorphic or hydrated form.
-
Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)
-
Objective: To assess the tendency of this compound to absorb moisture from the atmosphere.
-
Apparatus:
-
Gravimetric Sorption Analyzer (also known as a Dynamic Vapor Sorption instrument).
-
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in the microbalance of the GSA instrument.
-
The sample is typically dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry weight.
-
The relative humidity (RH) within the sample chamber is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).
-
At each RH step, the sample weight is continuously monitored until it reaches equilibrium (i.e., no further weight change is observed).
-
Once the maximum RH is reached, the RH is incrementally decreased to obtain a desorption isotherm.
-
The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material, including the amount of water absorbed at different humidity levels and whether any phase transitions occur.
-
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound. The tabulated data offers a quick reference for its fundamental characteristics, while the experimental protocols provide a practical framework for its analysis in a laboratory setting. The visualization of the cyclooxygenase pathway clarifies the mechanism through which Indomethacin exerts its therapeutic effects. It is anticipated that this comprehensive resource will be of significant value to professionals in the fields of pharmaceutical research and development.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Indomethacin Sodium Hydrate
This whitepaper provides an in-depth exploration of the history, synthesis, and mechanism of action of indomethacin and its sodium hydrate salt. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, quantitative data, and visual diagrams to elucidate the core scientific journey of this significant nonsteroidal anti-inflammatory drug (NSAID).
Discovery and Development
Indomethacin was first synthesized by Dr. Tsung-Ying Shen and his team at Merck & Co.[1]. It was patented in 1961 and received approval for medical use in 1963, emerging as a potent NSAID for reducing fever, pain, stiffness, and swelling associated with inflammation[2]. Its discovery marked a significant advancement in the therapeutic management of inflammatory conditions such as rheumatoid arthritis, ankylosing spondylitis, and gout[3]. The core of its therapeutic action lies in the inhibition of prostaglandin synthesis[1][2].
The development of a salt form, specifically indomethacin sodium trihydrate, was driven by the need for improved solubility in aqueous media, facilitating the preparation of ophthalmic and parenteral formulations[4][5]. This crystalline salt is stable and readily dissolved, though it can rehydrate upon atmospheric exposure[4].
Mechanism of Action
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2][6][7]. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3][6][7].
-
COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation[6].
By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins, thereby mitigating inflammatory symptoms[6][8]. However, its greater selectivity for COX-1 is associated with an increased risk of gastric side effects compared to some other NSAIDs[8]. Additional mechanisms contributing to its anti-inflammatory profile include the inhibition of polymorphonuclear leukocyte motility[2][7].
Signaling Pathway of Indomethacin
Caption: Mechanism of action of Indomethacin.
Physicochemical and Pharmacokinetic Properties
The properties of indomethacin and its sodium trihydrate salt are summarized below. The salt form exhibits significantly higher water solubility.
| Property | Indomethacin | Indomethacin Sodium Trihydrate | Reference |
| Molecular Formula | C₁₉H₁₆ClNO₄ | C₁₉H₂₁ClNNaO₇ | [2],[9] |
| Molecular Weight | 357.79 g/mol | 433.82 g/mol | [2],[9] |
| Appearance | Crystalline solid | Pale yellow crystalline powder | [1] |
| Melting Point | ~155-162 °C (polymorphic) | Not specified | [1] |
| pKa | 4.5 | Not applicable | [1] |
| Solubility | Practically insoluble in water; Soluble in ethanol, ether, acetone | Soluble in water, methanol; Very slightly soluble in chloroform, acetone | [1] |
| Bioavailability | ~100% (oral) | Not specified | [2][3] |
| Protein Binding | 99% | Not specified | [2] |
| Half-life | 2.6-11.2 hours (adults) | Not specified | [2] |
Chemical Synthesis
The synthesis of indomethacin has evolved since its initial discovery, with modern methods improving efficiency. The preparation of its sodium hydrate salt is a subsequent, distinct process.
Traditional Synthesis of Indomethacin (Shen Synthesis)
The classical synthesis of indomethacin is based on the Fischer indole synthesis[10]. The process involves forming the indole core, followed by acylation and hydrolysis[10][11].
Caption: Traditional synthesis workflow for Indomethacin.
Experimental Protocol: Traditional Synthesis This protocol is a generalized representation based on established chemical principles.
-
Phenylhydrazone Formation: 4-methoxyphenyl hydrazine (1) is reacted with methyl levulinate under acidic conditions to form the corresponding phenylhydrazone (2)[10].
-
Fischer Indole Synthesis: The phenylhydrazone (2) is heated, causing it to isomerize to an enamine. This is followed by a[6][6]-sigmatropic rearrangement and elimination of ammonia to yield the indole ester, methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (3)[10].
-
N-Acylation: The indole nitrogen of (3) is acylated using 4-chlorobenzoyl chloride in the presence of a base like pyridine. Pyridine acts as both a weak base to neutralize the HCl byproduct and as a nucleophilic catalyst[10]. This step yields the acylated intermediate (4).
-
Hydrolysis: The methyl ester of compound (4) is hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product, indomethacin[10].
Synthesis of Indomethacin Sodium Trihydrate
The crystalline sodium trihydrate salt is prepared by reacting indomethacin with a sodium base in a controlled aqueous environment, followed by crystallization[4].
Caption: Synthesis of Indomethacin Sodium Trihydrate.
Experimental Protocol: Synthesis of Indomethacin Sodium Trihydrate This protocol is adapted from patent literature[4].
-
Reaction Setup: In a 5-liter flask under a nitrogen atmosphere, place 1 liter of water and 358 g (1.0 mole) of indomethacin acid (1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolyl acetic acid). Stir the mixture to form a wet solid.
-
Cooling: Cool the reaction mixture to 3°-5°C using a wet ice bath.
-
Base Addition: Over a period of 2.25 hours, add 950 ml of 1N sodium hydroxide solution. It is critical to maintain the pH of the reaction mixture between 8.2 and 8.5, never exceeding 8.5, to prevent hydrolysis of the p-chlorobenzoyl group. The temperature should be maintained at 1° to 10°C[4].
-
Crystallization: Gradually pour the resulting aqueous reaction mixture into acetone over 0.5 to 2.0 hours. The volume ratio of acetone to the total aqueous solution should be between 5:1 and 8:1.
-
Isolation and Purification: The indomethacin sodium trihydrate will crystallize out of the acetone/water mixture. Separate the crystals by filtration and purify them by washing.
-
Drying (for Anhydrous Salt): To obtain the anhydrous crystalline sodium indomethacin, the trihydrate can be air-dried at room temperature for 0.25 to 1.0 hour, followed by drying in vacuo at room temperature for 1 to 12 hours[4].
Quantitative Analysis
Indomethacin's potency as a COX inhibitor is demonstrated by its low IC₅₀ values.
| Enzyme Target | IC₅₀ Value | Reference |
| COX-1 | 18 nM | [12][13] |
| COX-2 | 26 nM | [12][13] |
Ultraviolet analysis of the crystalline sodium indomethacin material yields the following results (A% observed in parentheses): 3200 mµ (168), 2625 mµ (393), and 2320 mµ (535)[4]. X-ray diffraction analysis confirms the highly crystalline nature of the material[4].
Conclusion
From its discovery at Merck to its various synthetic iterations, indomethacin remains a cornerstone NSAID in clinical practice. The development of its sodium hydrate salt enhanced its utility by providing a more soluble form suitable for specific pharmaceutical preparations. The detailed understanding of its synthesis and mechanism of action continues to be of high importance for medicinal chemists and drug development professionals exploring new anti-inflammatory agents and novel drug delivery systems.
References
- 1. Indomethacin [drugfuture.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EP0006223A1 - Crystalline sodium and potassium indomethacin and their trihydrates, process for preparing and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 11. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
An In-depth Technical Guide to the Biological Targets of Indomethacin Sodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy stems from its interaction with various biological targets, leading to the modulation of key signaling pathways involved in inflammation, pain, and fever.[2][3] This technical guide provides a comprehensive overview of the primary and secondary biological targets of indomethacin sodium hydrate, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Primary Biological Targets: Cyclooxygenase (COX) Enzymes
The principal mechanism of action of indomethacin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] Indomethacin is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of indomethacin against COX-1 and COX-2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Enzyme | IC50 Value (nM) | Species/System | Reference |
| COX-1 | 18 | Not Specified | [5][6][7][8] |
| 230 | Human | ||
| 27 | Ovine | [9] | |
| 420 | Ovine | [10] | |
| COX-2 | 26 | Not Specified | [5][6][7][8] |
| 630 | Human | ||
| 127 | Murine | [9] | |
| 180 | Human | [9] | |
| 2750 | Human | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocols for Determining COX Inhibition
The IC50 values for indomethacin are typically determined using in vitro enzyme inhibition assays. A common methodology is as follows:
-
Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.[11][12]
-
Assay Buffer : The enzymes are prepared in a suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and a reducing agent like glutathione.
-
Inhibitor Incubation : The enzyme is pre-incubated with varying concentrations of indomethacin for a specific period to allow for binding.
-
Substrate Addition : The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production : The amount of prostaglandin E2 (PGE2) or other prostaglandin products is measured. This can be done using various techniques, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This method uses specific antibodies to detect and quantify PGE2.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and specific method allows for the direct measurement of various prostaglandin products.[10]
-
Oxygen Consumption Assay : The COX-catalyzed reaction consumes oxygen. The rate of oxygen consumption can be measured using an oxygen electrode to determine enzyme activity.[12]
-
-
Data Analysis : The percentage of inhibition at each indomethacin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Prostaglandin Synthesis
Indomethacin's inhibition of COX-1 and COX-2 directly impacts the prostaglandin synthesis pathway.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | COX | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Pharmacokinetics and Bioavailability of Indomethcin Sodium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is chemically classified as an indole-acetic acid derivative.[3] The sodium hydrate salt of indomethacin is a formulation often used in various dosage forms, including rectal suppositories, to enhance its therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of indomethacin, with a particular focus on its sodium hydrate form, to support research and development activities.
Mechanism of Action
The primary therapeutic effect of indomethacin is derived from its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking prostaglandin synthesis, indomethacin effectively mitigates inflammatory responses.[3][6] Additionally, indomethacin has been shown to inhibit phospholipase A2 and the motility of polymorphonuclear leukocytes, further contributing to its anti-inflammatory profile.[3][4]
References
An In-depth Technical Guide to the Crystal Structure and Polymorphs of Indomethacin and its Sodium Hydrate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, with a focus on its polymorphic forms and the characteristics of its crystalline sodium hydrate salt. While extensive research has been conducted on the various crystalline forms of indomethacin, detailed crystallographic data for its sodium salt hydrate remains elusive in publicly accessible literature. This guide synthesizes the available information, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visualizations to elucidate key relationships and processes.
Indomethacin Sodium Trihydrate: A Crystalline Enigma
Indomethacin is available as a sodium salt, specifically indomethacin sodium trihydrate (C₁₉H₂₁ClNNaO₇), to enhance its aqueous solubility for parenteral and ophthalmic formulations.[1][2][3] While its existence as a stable, crystalline material is well-documented, a complete, publicly available crystal structure determination, including unit cell parameters and atomic coordinates, has not been identified in the reviewed scientific literature.[4][5]
Preparation of Crystalline Indomethacin Sodium Trihydrate
A patented method for the preparation of crystalline indomethacin sodium trihydrate involves reacting indomethacin with a sodium base, such as sodium hydroxide, in an aqueous medium.[4]
Experimental Protocol: Synthesis of Crystalline Indomethacin Sodium Trihydrate [4]
-
Reaction Setup: Indomethacin acid is mixed with water to form a slurry under a nitrogen atmosphere. The mixture is cooled to between 1°C and 10°C.
-
Basification: An aqueous solution of sodium hydroxide is gradually added to the indomethacin slurry over a period of 1.5 to 3.0 hours. The pH of the reaction mixture is carefully maintained between 8.0 and 8.5 to prevent hydrolysis of the p-chlorobenzoyl group.
-
Crystallization: The resulting aqueous solution is then slowly added to acetone, with the volume ratio of acetone to the aqueous solution ranging from 5:1 to 8:1. The indomethacin sodium trihydrate crystallizes from this acetone/aqueous mixture.
-
Isolation and Purification: The crystalline product is separated by filtration and washed for purification.
Physicochemical Characterization
Though lacking a full crystal structure, indomethacin sodium trihydrate has been characterized by several analytical techniques that confirm its crystalline and hydrated nature.[4][5]
| Property | Observation | Reference |
| Appearance | A fluffy powder of crystalline rods and needles in aggregated form. | [4] |
| Moisture Content (Karl Fischer) | 13.3% (Theoretical for trihydrate: 13.45%) | [4] |
| Microscopy | Strongly birefringent, indicating crystallinity. | [4] |
| X-Ray Diffraction | Confirmed to be a crystalline material. | [4][5] |
| Infrared Spectroscopy | Suggests that most of the water is part of the crystal lattice. | [4] |
| Stability | Stable, crystalline, and readily dissolved. Rehydrates upon exposure to the atmosphere if previously dehydrated. | [4][6] |
To date, no distinct polymorphic forms of indomethacin sodium trihydrate have been reported in the scientific literature. The primary focus of polymorphism studies has been on the free acid form of indomethacin.
The Polymorphic Landscape of Indomethacin
Indomethacin is a well-known example of a drug that exhibits extensive polymorphism, with at least eight known crystalline forms: α, β, γ, δ, ε, ζ, and η, in addition to an amorphous state.[7] The different polymorphs display distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.
The relationships and transformations between some of the key forms of indomethacin can be visualized as follows:
Preparation of Indomethacin Polymorphs
Specific polymorphs of indomethacin can be prepared through various crystallization techniques.
Experimental Protocols: Polymorph Preparation
-
α-Form: The α-form can be prepared by adding water as an antisolvent to a saturated solution of indomethacin in ethanol at 80°C. The resulting precipitate is then filtered and dried under a vacuum at room temperature.[8]
-
γ-Form: The γ-form is the commercially available stable form and can be used as received.
-
δ-Form: The δ-form is generated by first preparing indomethacin methanolate by air-drying a methanolic solution of indomethacin. The methanolate is then desolvated under a vacuum at 30°C for 10 days.[8]
-
Amorphous Form: Amorphous indomethacin is prepared by heating the γ-form to 165°C and then quench-cooling it with liquid nitrogen.[8]
-
ε, ζ, and η Forms: These novel polymorphs have been observed to crystallize from an aqueous suspension of amorphous indomethacin at 5°C under different pH conditions.[8] For instance, at pH 1.2, the amorphous form sequentially transforms into the ε, ζ, and then η forms.[8]
Characterization of Indomethacin Polymorphs
The various polymorphs of indomethacin are distinguished by their unique physicochemical properties, which can be determined using a range of analytical techniques.
The general workflow for the characterization of indomethacin polymorphs is outlined below:
2.2.1. Thermal Properties
Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of the different polymorphs.
| Polymorph/Form | Glass Transition (Tg) (°C) | Melting Point (°C) | Recrystallization (°C) | Reference |
| α-Form | - | 154 | - | [8] |
| γ-Form | - | 159 | - | [8] |
| δ-Form | - | 129 | 134 | [8] |
| Amorphous | 43 | 154 and 159 | 101 | [8] |
2.2.2. Crystallographic Properties
X-ray Powder Diffraction (XRPD) is the primary method for identifying and differentiating the crystal structures of the polymorphs. Each polymorph exhibits a unique diffraction pattern.
| Polymorph | Characteristic XRPD Peaks (2θ) | Reference |
| α-Form | 7.0°, 8.5°, 11.6°, 12.0°, 14.0° | [7] |
| γ-Form | 10.2°, 11.8°, 17.0°, 19.9° | [7] |
Detailed crystallographic data for the ε, ζ, and η forms are not fully elucidated in the provided references.
Experimental Protocol: X-Ray Powder Diffraction (XRPD) [8]
-
Sample Preparation: A small amount of the polymorphic sample is placed on a sample holder.
-
Instrument Setup: The analysis is performed using an X-ray diffractometer, typically with Cu Kα radiation.
-
Data Collection: The sample is scanned over a specific range of 2θ angles, and the diffraction pattern is recorded.
-
Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks for each polymorph.
2.2.3. Spectroscopic Properties
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and intermolecular interactions within the different crystal lattices.
| Polymorph/Form | Key FTIR/Raman Spectral Features | Reference |
| α-Form | Raman bands at 1650 cm⁻¹ and 1680 cm⁻¹ (benzoyl C=O stretching), and 1692 cm⁻¹ (acid O-C=O stretching). | [9] |
| γ-Form | Raman band at 1700 cm⁻¹ (benzoyl C=O stretching). | [9] |
| Amorphous | Broad Raman band at 1685 cm⁻¹. | [9] |
Experimental Protocol: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy [8]
-
Sample Preparation: The solid sample is pressed firmly against the ATR crystal.
-
Data Acquisition: The infrared spectrum is collected over a specified wavenumber range.
-
Data Analysis: The spectral data is analyzed, often in conjunction with multivariate data analysis techniques like Principal Component Analysis (PCA), to identify phase transformations.
Stability and Interconversion of Indomethacin Polymorphs
The relative stability of indomethacin polymorphs is a critical factor in pharmaceutical development. The γ-form is generally considered the most thermodynamically stable form under ambient conditions.[7] The other forms are metastable and can convert to the stable γ-form over time or under specific conditions such as elevated temperature or humidity.
The newly discovered polymorphs (ε, ζ, and η) that form at low temperatures in aqueous suspension have been found to be less stable than the α-form.[8] The relative stability at 5°C has been determined to be in the order of ε < ζ < η < α.[8]
Conclusion
The solid-state chemistry of indomethacin is complex and multifaceted. While the existence of a crystalline sodium trihydrate is established, a detailed public record of its crystal structure is conspicuously absent. In contrast, the free acid form of indomethacin presents a rich polymorphic landscape, with the α and γ forms being the most well-characterized. The discovery of new, less stable polymorphs (ε, ζ, and η) highlights the importance of comprehensive polymorphic screening under various experimental conditions. For drug development professionals, a thorough understanding of the preparation, characterization, and relative stability of these forms is essential for ensuring the quality, safety, and efficacy of indomethacin-containing drug products. Further research to fully elucidate the crystal structure of indomethacin sodium trihydrate would be a valuable contribution to the pharmaceutical sciences.
References
- 1. Indomethacin sodium hydrate | C19H21ClNNaO7 | CID 23674731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. EP0006223A1 - Crystalline sodium and potassium indomethacin and their trihydrates, process for preparing and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Indomethacin Sodium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for indomethacin sodium hydrate, a potent non-steroidal anti-inflammatory drug (NSAID). The elucidation of its chemical structure and the confirmation of its identity are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral data, detailed experimental protocols, and the logical workflow for the comprehensive analysis of this active pharmaceutical ingredient.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of indomethacin and its sodium salt. These values are crucial for the identification and structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below is for the parent compound, indomethacin. For this compound, the chemical shifts of protons and carbons near the acetate group will be most affected due to the deprotonation of the carboxylic acid. Specifically, the acidic proton signal will be absent in ¹H NMR, and the signals for the adjacent CH₂ and carbonyl carbon will experience shifts.
Table 1: ¹H NMR Spectroscopic Data of Indomethacin
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH (acidic proton) |
| 7.60 - 7.70 | Multiplet | 2H | Aromatic protons (chlorobenzoyl) |
| 7.45 - 7.55 | Multiplet | 2H | Aromatic protons (chlorobenzoyl) |
| 6.90 - 7.00 | Multiplet | 1H | Aromatic proton (indole) |
| 6.80 - 6.90 | Multiplet | 1H | Aromatic proton (indole) |
| 6.60 - 6.70 | Multiplet | 1H | Aromatic proton (indole) |
| 3.80 | Singlet | 3H | -OCH₃ (methoxy) |
| 3.65 | Singlet | 2H | -CH₂-COOH (acetate) |
| 2.35 | Singlet | 3H | -CH₃ (methyl on indole) |
Note: Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid is exchangeable and may not always be observed.
Table 2: ¹³C NMR Spectroscopic Data of Indomethacin
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | -COOH (carbonyl) |
| ~168.0 | -C=O (amide carbonyl) |
| ~155.0 - 110.0 | Aromatic and indole ring carbons |
| ~55.6 | -OCH₃ (methoxy) |
| ~30.0 | -CH₂-COOH (acetate) |
| ~13.0 | -CH₃ (methyl on indole) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the sodium salt from the carboxylic acid results in a distinct change in the carbonyl stretching region. The characteristic strong absorption of the carboxylic acid C=O group disappears and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The presence of water of hydration will also introduce a broad absorption band in the 3500-3200 cm⁻¹ region.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretching (water of hydration) |
| ~3000 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching |
| ~1680 | Strong | Amide C=O stretching |
| ~1590 | Strong | Asymmetric COO⁻ stretching (carboxylate) |
| ~1480 | Strong | Aromatic C=C stretching |
| ~1400 | Medium | Symmetric COO⁻ stretching (carboxylate) |
| ~1225 | Strong | C-O-C stretching (ether) |
| ~1070 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) in negative mode is suitable. The expected mass would be for the indomethacin anion.
Table 4: Mass Spectrometry Data for Indomethacin
| m/z Value | Ion | Method |
| 356.07 | [M-H]⁻ | ESI (-) |
| 139.0 | [Cl-C₆H₄-CO]⁺ fragment | ESI (+) or EI |
Note: The molecular formula for the indomethacin anion is C₁₉H₁₅ClNO₄⁻. The exact mass is 356.0695. In positive mode ESI-MS, one might observe the sodium adduct of the parent molecule [M+Na]⁺.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). Ensure complete dissolution.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is often preferred for its simplicity and minimal sample preparation.
-
KBr Pellet : Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample and record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization.
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to achieve a stable and strong signal for the ion of interest.
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive information.
-
For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion and fragmenting it via collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement to confirm the elemental composition.
Visualization of Analytical Processes
The following diagrams, created using the DOT language, illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
General Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Correlation of Molecular Structure to Spectroscopic Signals
Caption: Correlation of Indomethacin's functional groups to their spectroscopic signals.
Interplay of Spectroscopic Techniques for Structural Elucidation
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
In Vitro Anticancer Activity of Indomethacin Sodium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activities of indomethacin sodium hydrate. It delves into the molecular mechanisms, summarizes efficacy data across various cancer cell lines, and provides detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Core Mechanisms of Anticancer Action
Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), exerts its anticancer effects through both cyclooxygenase (COX)-dependent and independent pathways. While its primary mode of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, a growing body of evidence highlights its ability to modulate multiple other signaling pathways crucial for cancer cell survival, proliferation, and migration.
1.1. COX-Dependent Pathway:
Indomethacin's anti-inflammatory properties are primarily attributed to its inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] COX-2 is often overexpressed in various cancers and contributes to inflammation-driven tumorigenesis.[1] By blocking COX-2, indomethacin reduces the production of prostaglandins, thereby mitigating their pro-tumorigenic effects, which include promoting angiogenesis, inhibiting apoptosis, and enhancing cell proliferation.[2]
1.2. COX-Independent Pathways:
Beyond its impact on the COX pathway, indomethacin influences several other signaling cascades implicated in cancer progression:
-
Inhibition of Calcium Mobilization: Indomethacin has been shown to suppress cancer cell migration by attenuating cellular calcium mobilization.[1] Specifically, it can inhibit the endothelial growth factor (EGF)-mediated influx of Ca2+, a key process in cell motility and the formation of focal adhesions.[1]
-
Downregulation of Survivin and Activation of Apoptosis: Indomethacin can promote apoptosis in tumor cells by downregulating survivin, an inhibitor of apoptosis protein.[3] This can lead to the activation of caspases and subsequent programmed cell death.[4][5]
-
Activation of Phosphatases: The activation of certain phosphatases by indomethacin can inhibit the migration and proliferation of cancer cells.[3]
-
Modulation of NF-κB and Nrf2 Signaling: In pancreatic cancer cells, indomethacin and its derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.[6] It can reduce the activation and expression of the pro-inflammatory NF-κB pathway while enhancing the activation and expression of the antioxidant Nrf2 pathway.[6]
-
Enhancement of Death Receptor 5 (DR5) Signaling: Indomethacin-induced oxidative stress can increase the expression of death receptor 5 (DR5) on tumor cells.[7] This sensitizes the cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis, a mechanism that can be exploited for combination therapies.[7]
-
Inhibition of Multidrug-Resistant Protein Type 1 (MRP1): Indomethacin may inhibit the expression of multidrug-resistant protein type 1, potentially increasing the efficacy of other chemotherapeutic agents in multidrug-resistant tumors.[3]
Data on In Vitro Efficacy
The following tables summarize the reported IC50 values of indomethacin and its derivatives in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3LL-D122 | Murine Lewis Lung Carcinoma | Active (0-150 µM) | [8] |
| HCT-116 | Colon Cancer | 50 µg/mL | [9] |
| HT-29 | Colon Cancer | 53 µg/mL | [9] |
| CACO-2 | Colon Cancer | 30 µg/mL | [9] |
| SW480 | Colon Adenocarcinoma | 7.9 - 39.5 µM | [9] |
| HeLa | Cervical Cancer | 7.9 - 39.5 µM | [9] |
| A549 | Lung Carcinoma | 7.9 - 39.5 µM | [9] |
| HepG2 | Hepatic Carcinoma | 7.9 µM | [9] |
| Bel-7402/5-FU | Drug-Resistant Hepatocellular Carcinoma | 2.15 µM (conjugate) | [9] |
| MDA-MB-468 | Breast Cancer | 15.7 µM (in NLCs) | [10] |
| PC-3 | Prostate Cancer | 74.1 µM (in NLCs) | [10] |
| AGP01, ACP02, ACP03 | Gastric Cancer | Active | [2] |
| MDA-MB-231 | Breast Cancer | Active | [2] |
| MCF-7 | Breast Cancer | Active | [2] |
| SK-MEL-19 | Melanoma | Active | [2] |
| MV4-11 | Leukemia | 204.5 ± 41.5 | [11] |
| PC3 | Prostate Cancer | 160.2 ± 61.5 | [11] |
| MDA-MB-468 | Breast Cancer | 270.5 ± 56.3 | [11] |
| MCF-7 | Breast Cancer | 187.2 ± 19.4 | [11] |
| MCF-10A (non-cancerous) | Breast Epithelial | 191.3 ± 11.4 | [11] |
NLCs: Nanostructured Lipid Carriers
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by indomethacin.
Caption: Indomethacin inhibits COX-1/2, blocking prostaglandin synthesis and reducing inflammation-driven tumor growth.
Caption: Indomethacin inhibits EGF-mediated calcium influx, disrupting focal adhesion and cell migration.
References
- 1. mdpi.com [mdpi.com]
- 2. LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. themossreport.com [themossreport.com]
- 4. An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive and anticancer activities of indomethacin and vitamin D combination on colorectal cancer induced by 1,2-dimethylhydrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indomethacin-induced oxidative stress enhances death receptor 5 signaling and sensitizes tumor cells to adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Development of Indomethacin Sodium Hydrate Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and gout.[1][2] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[3]
Despite its efficacy, conventional oral administration of Indomethacin is hampered by several challenges:
-
Low Aqueous Solubility : As a Biopharmaceutical Classification System (BCS) Class II drug, Indomethacin has high permeability but low solubility, which can limit its dissolution rate and bioavailability.[4][5][6]
-
Short Biological Half-Life : A short half-life of approximately 1.5-2 hours necessitates frequent dosing to maintain therapeutic concentrations.[4][6]
-
Gastrointestinal (GI) Side Effects : Long-term use is associated with a high incidence of adverse GI effects, including irritation, ulceration, and bleeding.[7][8][9][10]
To mitigate these issues, advanced drug delivery systems (DDS) for Indomethacin sodium hydrate are being actively developed. These systems aim to enhance solubility, provide controlled and sustained drug release, improve bioavailability, and reduce systemic side effects by enabling targeted delivery.[8][10][11] This document provides an overview of various DDS, a summary of their key characteristics, and detailed protocols for their formulation and evaluation.
While the focus is on this compound, much of the foundational research has been conducted with the parent Indomethacin molecule. The principles and methodologies described are largely applicable to its salt forms.
Rationale for Advanced Drug Delivery Systems
The development of novel DDS for Indomethacin is driven by the need to overcome the limitations of conventional formulations. Different strategies are employed to address specific challenges, from improving solubility to enabling tissue-specific targeting.
Caption: Logical relationship between Indomethacin's challenges and DDS solutions.
Quantitative Data Summary of Indomethacin Delivery Systems
The following tables summarize key quantitative parameters from various studies on Indomethacin-loaded delivery systems, allowing for easy comparison of their physicochemical properties.
Table 1: Nanoparticle-Based Indomethacin Delivery Systems
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Compritol® 888 ATO, Poloxamer 188, Tween® 80 | 140 | -21 | 72.0 | [12] |
| SLN | Dynasan® 116, various surfactants | ~150-250 | -18 to -25 | ~65-80 | [4][6] |
| NLC | Compritol® 888 ATO, Oleic Acid, Poloxamer 188 | 227 ± 11 | -12.2 ± 2.3 | 99.8 ± 0.2 | [13] |
| NLC | NLC with chitosan and xanthan | < 250 | -30 | 99 | [14] |
| Polymeric NP (PNP) | Eudragit® RLPO/RSPO | ~200-300 | +15 to +25 | ~70-85 | [4][6] |
| Polymeric NP | PVP-K30 (1:1 drug:polymer ratio) | 94.3 | Not specified | 95.13 (Drug Content) | [5] |
| Gelatin NP | Gelatin | 285 - 777 | Not specified | 27 - 38 | [15][16] |
| Chitosan-coated SLN | Compritol® 888 ATO, Chitosan Chloride | 265 ± 8 | +27 ± 1.2 | 91.5 ± 3.2 | [13] |
Table 2: Liposomal and Microemulsion-Based Indomethacin Delivery Systems
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Liposomes (F5) | Phospholipids, Cholesterol | Not specified | -28.4 | 85.81 | [17][18] |
| Liposomes | Egg PC, Cholesterol, Stearylamine | 186 - 363 | -36.5 | 71.5 | [19] |
| Microemulsion | Plai oil, Tween® 80, Ethanol | 44.57 - 92.70 | Not specified | Not applicable | [20][21] |
| Anhydrous Microemulsion | Span 60, Tween 60, PEG 400 | Micron range | Not specified | 22.71 | [22] |
| Nanoemulsion | Triacetin, Tween 80, Transcutol | ~150-300 | Not specified | Not applicable | [23] |
Key Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Indomethacin-loaded delivery systems.
Formulation Protocols
-
Principle : This method involves emulsifying a polymer and drug solution in an immiscible aqueous phase, followed by the removal of the organic solvent, leading to the precipitation of polymeric nanoparticles.[4]
-
Materials : Indomethacin, Eudragit® RLPO or RSPO, Dichloromethane (DCM), Polyvinyl alcohol (PVA), Purified water.
-
Equipment : Magnetic stirrer, Homogenizer (e.g., Ultra-Turrax), Rotary evaporator.
-
Procedure :
-
Organic Phase Preparation : Dissolve a specific amount of Indomethacin and polymer (e.g., Eudragit®) in an organic solvent like DCM.
-
Aqueous Phase Preparation : Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v).
-
Emulsification : Add the organic phase to the aqueous phase under continuous stirring. Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : Transfer the emulsion to a rotary evaporator or stir at room temperature under a fume hood for several hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection : As the solvent evaporates, the polymer precipitates, forming solid nanoparticles. These can be collected by centrifugation, washed with purified water to remove excess stabilizer, and then lyophilized for long-term storage.
-
-
Principle : This widely used method involves dissolving lipids and the drug in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[17][24]
-
Materials : Indomethacin, Phosphatidylcholine (e.g., Egg PC or Soy PC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Equipment : Rotary evaporator, Round-bottom flask, Water bath, Syringe filters.
-
Procedure :
-
Lipid/Drug Solution : Dissolve Indomethacin, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid's transition temperature (e.g., 40-50°C). A thin, uniform lipid film will form on the flask wall.
-
Film Drying : Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration : Add the aqueous buffer (e.g., PBS) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky dispersion of MLVs.
-
Size Reduction (Optional) : To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate filters with a defined pore size.
-
Caption: Workflow for preparing liposomes via the thin-film hydration method.
Characterization Protocols
-
Principle : Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution). Zeta potential, an indicator of colloidal stability, is measured via electrophoretic light scattering (ELS).
-
Equipment : Zetasizer or similar DLS/ELS instrument.
-
Procedure :
-
Sample Preparation : Dilute the nanoparticle or liposome suspension with purified water or an appropriate buffer to achieve an optimal scattering intensity (as recommended by the instrument manufacturer).
-
Instrument Setup : Equilibrate the instrument to the desired temperature (e.g., 25°C). Select the appropriate dispersant properties (viscosity, refractive index).
-
Measurement :
-
Size & PDI : Place the cuvette in the DLS instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.
-
Zeta Potential : For zeta potential, use the specific folded capillary cell. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.
-
-
Data Analysis : Record the Z-average diameter, PDI, and mean zeta potential. Measurements are typically performed in triplicate.
-
-
Principle : This protocol involves separating the unencapsulated (free) drug from the nanoparticle/liposome formulation. The amount of encapsulated drug is then determined and expressed as a percentage of the total drug used.
-
Equipment : Centrifuge (ultracentrifuge preferred), UV-Vis Spectrophotometer or HPLC system, Syringes, Centrifugal filter units (e.g., Amicon®).
-
Procedure :
-
Separation of Free Drug :
-
Take a known volume of the formulation.
-
Place it in a centrifugal filter unit with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles/liposomes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 30 minutes). The filtrate will contain the free, unencapsulated drug.
-
-
Quantification :
-
Free Drug : Measure the concentration of Indomethacin in the filtrate using a pre-validated UV-Vis or HPLC method.
-
Total Drug : To measure the total drug, disrupt a known volume of the original formulation with a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug, and then measure the concentration.
-
-
Calculation :
-
% Encapsulation Efficiency (EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
% Drug Loading (DL) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Principle : The release of Indomethacin from the delivery system is monitored over time in a physiological buffer using a dialysis or sample-and-separate method. The Franz diffusion cell is commonly used for topical and transdermal formulations.[9][25]
-
Equipment : Franz diffusion cells, Dialysis membrane (with appropriate MWCO), Stirring plate with temperature control, Syringes, HPLC or UV-Vis Spectrophotometer.
-
Procedure :
-
Setup : Assemble the Franz diffusion cells. The receptor compartment is filled with a release medium (e.g., PBS pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions) and maintained at 37°C with constant stirring.
-
Membrane Mounting : A dialysis membrane is mounted between the donor and receptor compartments.
-
Sample Application : Place a known quantity of the Indomethacin formulation (e.g., nanoparticle-loaded gel, liposome suspension) onto the membrane in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment.
-
Medium Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis : Analyze the concentration of Indomethacin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Plotting : Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Caption: General workflow for an in vitro drug release study using a Franz cell.
Mechanism of Action Pathway
Indomethacin exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.
Caption: Indomethacin's mechanism of action via inhibition of the COX pathway.
References
- 1. Indomethacin Rectal: MedlinePlus Drug Information [medlineplus.gov]
- 2. Indomethacin (rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Articles [globalrx.com]
- 4. Formulation, Characterization and Cytotoxic Effect of Indomethacin-loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Formulation and Assessment of Indomethacin Nanoparticles for Dissolution Improvement" by Malath Hatif Oudah and Fatima Mohamed Hussian Wais [majms.alkafeel.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and pharmacodynamic evaluation of liposomes of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Microporous membrane drug delivery system for indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin-loaded solid lipid nanoparticles for ocular delivery: development, characterization, and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical ophthalmic formulations of indomethacin for delivery to the posterior segment ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. In-vitro and in-vivo study of indomethacin loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation And Evaluation Of Indomethacin Liposomes | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 18. Formulation And Evaluation Of Indomethacin Liposomes | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. "Optimization and characterization of indomethacin-loaded plai oil micr" by Suwit Khajitkhajonwong and Warunee Leesajakul [digital.car.chula.ac.th]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. rjptonline.org [rjptonline.org]
- 23. In vitro and in vivo evaluation of indomethacin nanoemulsion as a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sciensage.info [sciensage.info]
- 25. metfop.edu.in [metfop.edu.in]
Application Notes and Protocols for Quantification of Indomethacin Sodium Hydrate in Plasma via HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of indomethacin sodium hydrate in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Accurate quantification of indomethacin in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose, offering excellent sensitivity and specificity. This document details a validated RP-HPLC method for the determination of indomethacin in plasma.
Experimental Protocols
Materials and Reagents
-
Indomethacin reference standard
-
Internal Standard (IS), e.g., Mefenamic acid or Flufenamic acid[2][3]
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade orthophosphoric acid, formic acid, sodium acetate, diethyl ether, and ethyl acetate[1][4][5]
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which may be optimized based on the specific instrumentation and column used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (63:37 v/v) with 0.2% orthophosphoric acid (pH adjusted to 2.0)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm[5][6] |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of indomethacin reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., mefenamic acid) by dissolving 10 mg in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 10 µg/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for the efficient recovery of indomethacin from plasma.[4]
-
Pipette 500 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL) and vortex for 30 seconds.
-
Acidify the plasma by adding 50 µL of 1M HCl to facilitate the extraction of indomethacin.
-
Add 2 mL of ethyl acetate as the extraction solvent and vortex vigorously for 2 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (R²) | ≥ 0.999 | > 0.9995 over a concentration range of 10-5000 ng/mL[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 3 ng/mL[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 10 ng/mL[4] |
| Precision (%RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra- and Inter-day RSD < 10%[4] |
| Accuracy (% Recovery) | 85-115% | ~97%[4] |
| Specificity | No interfering peaks at the retention times of the analyte and IS | Confirmed with blank plasma samples |
Data Presentation
The quantitative data obtained from the analysis should be presented in a clear and structured format.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area of Indomethacin | Peak Area of IS | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 150,123 | 0.101 |
| 50 | 76,543 | 151,234 | 0.506 |
| 100 | 152,876 | 150,987 | 1.012 |
| 500 | 764,321 | 151,543 | 5.043 |
| 1000 | 1,532,109 | 150,876 | 10.155 |
| 2500 | 3,825,432 | 151,111 | 25.315 |
| 5000 | 7,654,321 | 150,999 | 50.691 |
Table 4: Example Precision and Accuracy Data
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (30 ng/mL) | 29.5 ± 1.8 | 6.1 | 7.5 | 98.3 |
| Mid QC (750 ng/mL) | 758.2 ± 30.3 | 4.0 | 5.2 | 101.1 |
| High QC (4000 ng/mL) | 3965.1 ± 118.9 | 3.0 | 4.1 | 99.1 |
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Caption: Overall workflow for indomethacin quantification in plasma.
Caption: Key parameters for validating the analytical method.
References
- 1. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved high-performance liquid chromatographic method for the determination of indomethacin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. High-performance liquid chromatographic analysis of indomethacin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
Application Notes: Inducing GastCric Ulcers in Rats with Indomethacin Sodium Hydrate
Introduction
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized in preclinical research to induce gastric ulcers in animal models, particularly in rats.[1][2] This model is crucial for studying the pathogenesis of NSAID-induced gastropathy and for evaluating the efficacy of potential gastroprotective agents.[3] Indomethacin sodium hydrate, a water-soluble form of indomethacin, offers ease of administration for these studies. The ulcerogenic mechanism of indomethacin is multifactorial, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which leads to decreased synthesis of protective prostaglandins in the gastric mucosa.[1][2][3] This reduction in prostaglandins impairs the gastric mucosal defense, increases gastric acid secretion, reduces bicarbonate and mucus production, and diminishes mucosal blood flow, ultimately leading to ulcer formation.[1][2][4] Furthermore, indomethacin induces oxidative stress and inflammation, contributing to mucosal damage.[4][5][6]
Key Principles
The administration of a sufficient dose of indomethacin to rats reliably produces visible and quantifiable gastric lesions within a few hours.[4][7] The severity of the ulceration can be modulated by adjusting the dose of indomethacin. Researchers can then assess the extent of gastric damage through macroscopic examination (ulcer index) and microscopic (histopathological) evaluation.[5][8] Biochemical markers of oxidative stress and inflammation in the gastric tissue can also be quantified to understand the underlying mechanisms.[3][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
5% Sodium bicarbonate solution (or 0.5% Carboxymethyl cellulose solution)
-
Normal saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin (10% buffered)
-
Reagents for biochemical assays (e.g., MDA, SOD, CAT, GSH kits)
-
Anesthetic agent (e.g., ether, isoflurane, ketamine/xylazine)
Animal Preparation
-
House the rats in a controlled environment with a 12-hour light/dark cycle and provide standard pellet diet and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats for 24 hours before indomethacin administration, with free access to water. This is crucial to ensure an empty stomach for consistent ulcer induction.[4]
Indomethacin Solution Preparation
Dissolve this compound in a suitable vehicle. A common vehicle is 5% sodium bicarbonate solution or 0.5% carboxymethyl cellulose (CMC) in water to aid solubility and administration.[9] The concentration should be prepared such that the required dose can be administered in a volume of 5-10 ml/kg body weight.
Induction of Gastric Ulcers
-
Weigh the fasted rats and calculate the required dose of indomethacin. A single oral dose of 30-100 mg/kg is commonly used.[4][10][11] A dose of 30 mg/kg is often sufficient to induce significant ulceration.[4][7]
-
Administer the indomethacin solution orally using a gavage needle.
-
The control group should receive the same volume of the vehicle solution.
-
Deprive the animals of food but continue to provide free access to water for the duration of the experiment post-induction.
Evaluation of Gastric Ulcers
-
Sacrifice the rats 4-6 hours after indomethacin administration by cervical dislocation or under deep anesthesia.[4][7]
-
Immediately dissect the abdomen and expose the stomach.
-
Ligate the pyloric and cardiac ends of the stomach and carefully remove it.
-
Open the stomach along the greater curvature and gently rinse with normal saline to remove any contents.
-
Pin the stomach flat on a board for macroscopic examination.
Macroscopic Ulcer Scoring (Ulcer Index)
The severity of gastric lesions is quantified using an ulcer index. The ulcerated area can be measured, or a scoring system can be used. A common method involves scoring the lesions based on their number and severity:
-
0 = No ulcer
-
1 = Ulcer ≤ 1 mm
-
2 = Ulcer > 1 mm and ≤ 2 mm
-
3 = Ulcer > 2 mm and ≤ 3 mm
-
4 = Ulcer > 3 mm
The sum of the scores for each stomach is the ulcer index.
Histopathological Examination
-
After macroscopic evaluation, fix a portion of the gastric tissue in 10% buffered formalin.
-
Process the fixed tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope to assess for epithelial cell loss, erosion, ulceration, hemorrhage, edema, and inflammatory cell infiltration in the mucosa and submucosa.[5][8]
Biochemical Analysis
-
Homogenize a portion of the gastric tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercially available kits to measure the levels of:
-
Oxidative stress markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) levels.[4][5]
-
Inflammatory markers: Myeloperoxidase (MPO) activity as an index of neutrophil infiltration, and levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13]
-
Prostaglandin E2 (PGE2): Measure PGE2 levels to confirm the inhibitory effect of indomethacin on prostaglandin synthesis.[3][10]
-
Data Presentation
Table 1: Quantitative Data on Indomethacin-Induced Gastric Ulcers in Rats
| Parameter | Control Group | Indomethacin-Treated Group | Reference |
| Ulcer Index | 0 | Significantly increased | [4][14] |
| Gastric pH | Normal | Significantly decreased | [4] |
| Gastric Volume (ml) | Normal | Significantly increased | [4] |
| Mucin Content | Normal | Significantly decreased | [4] |
| Malondialdehyde (MDA) | Basal level | Significantly increased | [4][5] |
| Superoxide Dismutase (SOD) | Normal activity | Significantly decreased | [4][5] |
| Catalase (CAT) | Normal activity | Significantly decreased | [5] |
| Glutathione (GSH) | Normal level | Significantly decreased | [5][14] |
| Myeloperoxidase (MPO) | Basal activity | Significantly increased | [3][12] |
| Tumor Necrosis Factor-α (TNF-α) | Basal level | Significantly increased | [12][13] |
| Prostaglandin E2 (PGE2) | Normal level | Significantly decreased | [3][10] |
Visualizations
References
- 1. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piceatannol Affects Gastric Ulcers Induced by Indomethacin: Association of Antioxidant, Anti-Inflammatory, and Angiogenesis Mechanisms in Rats [mdpi.com]
- 7. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanism of indomethacin-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apium extract alleviates indomethacin-induced gastric ulcers in rats via modulating the VEGF and IK-κB/NF-κB p65 signaling pathway: insights from in silico and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastroprotective effect of garlic in indomethacin induced gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indomethacin Sodium Hydrate in Prostaglandin Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been widely used in research to study the physiological and pathological roles of prostaglandins.[1] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX enzymes, indomethacin effectively reduces prostaglandin synthesis.[2] This property makes indomethacin sodium hydrate, a water-soluble form of indomethacin, an invaluable tool for in vitro and in vivo studies aimed at understanding the prostaglandin synthesis pathway and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
Indomethacin exerts its pharmacological effects through the potent and non-selective inhibition of both COX-1 and COX-2 enzymes.[3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2] Indomethacin binds to the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2).[4] This inhibition of prostaglandin synthesis is the primary basis for its anti-inflammatory, analgesic, and antipyretic properties.[5]
Data Presentation
Inhibitory Potency of Indomethacin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of indomethacin against COX-1 and COX-2 from various studies. These values highlight the non-selective inhibitory profile of indomethacin.
| Enzyme Target | IC50 Value | Cell/System | Reference |
| COX-1 | 18 nM | Recombinant Human | [6][7] |
| COX-2 | 26 nM | Recombinant Human | [6][7] |
| oCOX-1 | 27 nM | Purified Ovine | [8] |
| mCOX-2 | 127 nM | Purified Murine | [8] |
| hCOX-2 | 180 nM | Purified Human | [8] |
| COX-1 | 0.063 µM | Human Articular Chondrocytes | [9] |
| COX-2 | 0.48 µM | Human Articular Chondrocytes | [9] |
| COX-1 | 0.1 µg/mL | Not Specified | [10] |
| COX-2 | 5 µg/mL | Not Specified | [10] |
| COX-1 | 230 nM | Not Specified | [11] |
| COX-2 | 630 nM | Not Specified | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Indomethacin is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[12] For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[13] The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[14]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cell-Based Assay for Prostaglandin E2 (PGE2) Inhibition
This protocol describes a general method to assess the inhibitory effect of indomethacin on PGE2 production in a cell-based assay.
Materials:
-
Cell line of interest (e.g., macrophages, chondrocytes, or cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (optional, for inducing COX-2)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment:
-
The following day, remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing various concentrations of indomethacin (prepared by diluting the stock solution). Include a vehicle control (medium with the same concentration of DMSO as the highest indomethacin concentration) and an untreated control.
-
Pre-incubate the cells with indomethacin for a specific period (e.g., 1-2 hours).
-
-
Stimulation (Optional): If studying induced prostaglandin synthesis, add an inflammatory stimulus like LPS to the wells (except for the unstimulated control) and incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[4][15][16][17][18]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each indomethacin concentration relative to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the logarithm of the indomethacin concentration to determine the IC50 value.
Cytotoxicity Assay (Optional but Recommended)
It is crucial to ensure that the observed inhibition of prostaglandin synthesis is not due to the cytotoxic effects of indomethacin at the tested concentrations. A cytotoxicity assay, such as the MTT or LDH release assay, should be performed in parallel.[19]
Procedure (General Outline for LDH Assay):
-
Culture and treat cells with the same concentrations of indomethacin as in the PGE2 inhibition assay.
-
After the treatment period, collect the cell culture supernatants.
-
Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol.[19]
-
Compare the LDH levels in the treated wells to the control wells to assess cytotoxicity.
Visualizations
Caption: Prostaglandin synthesis pathway and the inhibitory action of indomethacin.
Caption: Experimental workflow for assessing indomethacin's effect on PGE2 production.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | COX | TargetMol [targetmol.com]
- 15. Measurement of Prostaglandin E2 (PGE2) Generation [bio-protocol.org]
- 16. Prostaglandin E2 assay [bio-protocol.org]
- 17. arborassays.com [arborassays.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes: Indomethacin Sodium Hydrate in Viral Infection Research
1. Introduction
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is well-documented for its potent inhibition of cyclooxygenase (COX) enzymes.[1] Beyond its established anti-inflammatory, analgesic, and antipyretic properties, a growing body of research highlights its significant antiviral activity against a broad spectrum of RNA and DNA viruses.[2][3] This has positioned Indomethacin sodium hydrate as a valuable tool for researchers in virology and drug development. Its dual action—simultaneously mitigating virus-induced inflammation and directly inhibiting viral replication—makes it a compelling candidate for both mechanistic studies and therapeutic exploration.[4][5]
2. Mechanism of Action
Indomethacin exerts its antiviral effects through multifaceted mechanisms that are both dependent and independent of its classic COX-inhibitory function.
-
COX-Independent Antiviral Pathways:
-
Activation of Protein Kinase R (PKR): A primary mechanism of Indomethacin's broad-spectrum antiviral activity is the activation of the host's PKR, a key component of the innate immune response.[2][6] Activated PKR phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global shutdown of protein synthesis, which disproportionately affects rapidly replicating viruses, thereby inhibiting the production of new viral proteins and halting replication.[2][7] This has been demonstrated in studies involving vesicular stomatitis virus (VSV) and is considered a crucial element of its antiviral action.[2][3]
-
Inhibition of Viral RNA Synthesis: Studies on various coronaviruses, including SARS-CoV, canine coronavirus (CCoV), and seasonal human coronaviruses, have shown that Indomethacin directly blocks viral RNA synthesis.[8][9][10] This effect is a key contributor to its potent inhibition of viral replication and occurs at late stages of the viral life cycle, independent of its effects on COX enzymes.[8][9]
-
Potentiation of the Interferon (IFN) Response: Indomethacin has been identified as a potent potentiator of the host's interferon response. It achieves this by enhancing the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1), a critical step in the JAK-STAT signaling pathway that leads to the transcription of interferon-stimulated genes (ISGs) with antiviral functions.[4]
-
-
COX-Dependent Anti-inflammatory Pathway:
-
Inhibition of Prostaglandin Synthesis: As a non-selective inhibitor of COX-1 and COX-2, Indomethacin blocks the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2).[1] PGE2 is often exploited by viruses to create a favorable environment for replication and to suppress host immune responses.[11][12] By reducing PGE2 levels, Indomethacin helps to control inflammation, reduce fever, and may indirectly inhibit the replication of viruses that rely on prostaglandins.[2][11]
-
Inhibition of Virus-Induced COX-2 Expression: In addition to inhibiting COX enzyme activity, Indomethacin can also suppress the virus-induced transcription of the PTGS2 gene, which encodes COX-2. This provides an additional layer of anti-inflammatory control in infected cells.[9][10]
-
3. Applications in Viral Infection Research
Indomethacin has been investigated as an antiviral agent against a wide range of viruses:
-
Coronaviruses: Extensive research has demonstrated Indomethacin's efficacy against multiple coronaviruses, including SARS-CoV, SARS-CoV-2, HCoV-229E, and HCoV-OC43.[4][8][9] It has been shown to inhibit viral replication in various models, from human lung cell lines to primary human airway organoids.[4][13] Clinical studies during the COVID-19 pandemic suggested that Indomethacin treatment could reduce the severity of symptoms and prevent the progression to hypoxia in hospitalized patients.[14][15]
-
Respiratory Syncytial Virus (RSV): Indomethacin exhibits remarkable antiviral activity against RSV in human respiratory cells. It acts at a post-entry level by interfering with the expression of the viral Fusion (F)-protein, which is critical for viral entry and cell-to-cell spread.[3]
-
Other Viruses: The antiviral properties of Indomethacin have also been reported for herpesviruses, hepatitis B virus (HBV), rotavirus, and vesicular stomatitis virus (VSV).[2][3][11] The common mechanism often involves the activation of the PKR pathway, highlighting its potential as a broad-spectrum antiviral agent.[2]
Quantitative Data
Table 1: Summary of In Vitro Antiviral Activity of Indomethacin
| Virus | Cell Line / Model | Parameter | Value | Reference |
| Vesicular Stomatitis Virus (VSV) | - | IC50 | 2 µM | [2] |
| SARS-CoV-2 | Human Lung Cells | EC50 | 16.37 µM | [4] |
| Human Coronavirus 229E (HCoV-229E) | Caco-2 | EC50 | 1.62 µM | [4] |
| Human Coronavirus OC43 (HCoV-OC43) | - | - | Potent Inhibition | [9] |
| SARS-CoV | VERO cells | - | Potent Inhibition | [8] |
| Respiratory Syncytial Virus (RSV) | Human Respiratory Cells | - | Potent Inhibition | [3] |
Table 2: Summary of Key Clinical Studies of Indomethacin in COVID-19 Patients
| Study | Design | Patient Group | Key Findings | Reference |
| Ravichandran et al. (2021) | Propensity Score Matched | Mild to Moderate | Development of hypoxia: 1/72 in Indomethacin arm vs. 28/72 in Paracetamol arm. Faster symptomatic relief (3-4 days vs. 7-8 days). | [14] |
| Ravichandran et al. (2022) | Randomized Clinical Trial | Mild to Moderate | Development of desaturation (SpO₂ ≤ 93%): 0/103 in Indomethacin arm vs. 20/107 in Paracetamol arm. More rapid symptomatic relief. | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay by qRT-PCR
This protocol describes a general method to determine the antiviral efficacy of Indomethacin against a respiratory virus (e.g., SARS-CoV-2) in a human lung cell line (e.g., A549).
Materials:
-
A549 cells (or other susceptible cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes specific for a viral gene
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density that will result in a 90-95% confluent monolayer after 24 hours.
-
Drug Preparation: Prepare serial dilutions of Indomethacin in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the prepared Indomethacin dilutions or vehicle control to the respective wells. Include uninfected cells as a negative control.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Quantify viral RNA using one-step qRT-PCR with primers and probes targeting a specific viral gene. Use a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative reduction in viral RNA in treated samples compared to the vehicle control.
-
Cell Viability Assay: In a parallel plate prepared identically, assess cell viability using an MTT or similar assay to determine the cytotoxicity of Indomethacin at the tested concentrations.
-
Data Analysis: Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves.
Protocol 2: Western Blot Analysis for Phosphorylated eIF2α and STAT1
This protocol is for assessing the activation of host antiviral pathways following Indomethacin treatment.
Materials:
-
Cells and treatment conditions as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-eIF2α, anti-total-eIF2α, anti-phospho-STAT1, anti-total-STAT1, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody of interest (e.g., anti-phospho-eIF2α) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total protein (e.g., total eIF2α) or a loading control (e.g., β-actin).
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein across different treatment conditions.
Visualizations
Caption: Dual antiviral and anti-inflammatory mechanisms of Indomethacin.
Caption: General workflow for in vitro antiviral screening of Indomethacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Combating pan-coronavirus infection by indomethacin through simultaneously inhibiting viral replication and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. immunopathol.com [immunopathol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indomethacin has a potent antiviral activity against SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indomethacin inhibits human seasonal coronaviruses at late stages of viral replication in lung cells: Impact on virus-induced COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of indomethacin, prostaglandin E2 and interferon on the multiplication of herpes simplex virus type 1 in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Prostaglandin E2 As a Modulator of Viral Infections [frontiersin.org]
- 13. c19early.org [c19early.org]
- 14. sapiensfoundation.org [sapiensfoundation.org]
- 15. An open label randomized clinical trial of Indomethacin for mild and moderate hospitalised Covid-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Indomethacin Sodium Hydrate in Colon-Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and antipyretic properties. Its clinical use is often limited by gastrointestinal side effects.[1][2] Colon-targeted drug delivery systems for indomethacin offer a promising strategy to mitigate these side effects and enable localized treatment for conditions like inflammatory bowel disease (IBD) and colorectal cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of colon-targeted indomethacin delivery systems.
Rationale for Colon-Targeted Delivery of Indomethacin
Targeting indomethacin to the colon can achieve high local drug concentrations for treating colonic diseases while minimizing systemic exposure and upper GI tract irritation.[1] Various strategies are employed to achieve colon-specific delivery, primarily exploiting the physiological conditions of the gastrointestinal tract, such as pH changes, transit time, and the presence of bacterial enzymes.[1][4][5]
Formulation Strategies
Several approaches have been successfully employed to formulate colon-targeted indomethacin delivery systems. These often involve the use of specific polymers and formulation techniques to protect the drug in the upper GI tract and trigger its release in the colon.
Polysaccharide-Based Systems
Natural polysaccharides like guar gum, pectin, chitosan, and xanthan gum are widely used as carriers for colon-targeted delivery.[2][3][4][6] These polymers are resistant to digestion in the stomach and small intestine but are degraded by the enzymes produced by colonic microflora.[4]
pH-Sensitive Polymer-Based Systems
pH-sensitive polymers, such as the Eudragit® series (e.g., L100, S100, FS 30D), are designed to dissolve at specific pH values.[1][7][8] By selecting polymers that dissolve at the pH of the colon (typically pH 6.8-7.4), drug release can be targeted to this region.[1][9]
Time-Dependent Delivery Systems
These systems are designed to release the drug after a predetermined lag time corresponding to the transit time to the colon. This can be achieved using swellable or erodible polymers.[1]
Combined Approaches
Often, a combination of these strategies is employed to enhance the specificity of colon targeting. For instance, a pH-sensitive polymer coating can be applied to a polysaccharide-based matrix tablet.[1][10]
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on colon-targeted indomethacin formulations.
Table 1: Physicochemical Characterization of Indomethacin Formulations
| Formulation Type | Key Polymers/Excipients | Particle Size (µm) | Drug Content (%) | Encapsulation/ Incorporation Efficiency (%) | Reference |
| Microspheres | Eudragit L-100, Eudragit S-100 | 172 - 286 | - | 95.59 | [7] |
| Matrix Tablets | Xanthan Gum, Guar Gum | - | 97.23 ± 0.35 to 99.96 ± 0.29 | - | [10] |
| Liquisolid Compacts | Guar Gum, Pectin, Chitosan, Eudragit RL 100 | - | - | - | [2][3] |
| Nanoparticles | Gelatin | < 800 nm | - | 27 - 38 | [11] |
Table 2: In Vitro Drug Release of Colon-Targeted Indomethacin Formulations
| Formulation Type | Polymer System | % Drug Release (pH 1.2, 2h) | % Drug Release (pH 6.8/7.4, >6h) | Key Findings | Reference |
| Microspheres | Eudragit L-100 & S-100 | - | 95.58% at 12h (pH 6.8) | Sustained release achieved. | [7] |
| Coated Tablets | Xanthan Gum, Guar Gum, Eudragit L100 | Inhibited | Sustained release over 18h (pH 6.8) | Dual protection with enteric and polysaccharide coats. | [10] |
| Matrix Tablets | Xanthan Gum, Eudragit L100/S100 | Negligible | Controlled release at higher pH | Sigmoidal release pattern suitable for colonic delivery. | [8] |
| Liquisolid Matrix Tablets | Polysaccharides, Eudragit RL 100 | Minimal | Sustained release over 24h (pH 6.8) | Enhanced dissolution of poorly soluble indomethacin. | [2][3] |
| Pectin/Chitosan Coated Pellets | Pectin, Chitosan | - | Release dependent on coating | Combination of polymers can modulate drug release. | [1] |
Experimental Protocols
Protocol 1: Preparation of Polysaccharide-Based Matrix Tablets by Wet Granulation
This protocol is based on methodologies for preparing matrix tablets using natural gums like pectin and guar gum.[12]
Materials:
-
Indomethacin Sodium Hydrate
-
Guar Gum
-
Pectin
-
Dicalcium Phosphate (Diluent)
-
Starch Paste (10% w/v) (Binder)
-
Talc (Lubricant)
-
Magnesium Stearate (Lubricant)
Procedure:
-
Accurately weigh indomethacin and the polymers (guar gum, pectin) in the desired ratios.
-
Mix the drug and polymers with the diluent (dicalcium phosphate) in a planetary mixer for 15 minutes.
-
Prepare the binder by dispersing starch in cold water and then adding hot water to form a paste.
-
Add the starch paste to the powder mixture and knead to form a coherent mass.
-
Pass the wet mass through a sieve to form granules.
-
Dry the granules in a hot air oven at 50°C for 2 hours.
-
Lubricate the dried granules with a mixture of talc and magnesium stearate (2:1 ratio).
-
Compress the lubricated granules into tablets using a tablet press.
Protocol 2: Preparation of pH-Sensitive Microspheres by Solvent Evaporation
This protocol is adapted from the preparation of Eudragit-based microspheres.[7]
Materials:
-
This compound
-
Eudragit L-100
-
Eudragit S-100
-
Dichloromethane (Solvent)
-
Ethanol (Solvent)
-
Polyvinyl Alcohol (PVA) solution (1% w/v) (Emulsifier)
-
Liquid Paraffin (External Phase)
Procedure:
-
Dissolve indomethacin and the Eudragit polymers in a mixture of dichloromethane and ethanol.
-
Prepare the external phase by dissolving PVA in water.
-
Add the drug-polymer solution to the PVA solution under constant stirring to form an oil-in-water emulsion.
-
Continue stirring at a constant speed for 2-3 hours to allow for the evaporation of the organic solvent.
-
Collect the formed microspheres by filtration.
-
Wash the microspheres with distilled water to remove any residual PVA.
-
Dry the microspheres at room temperature or in a desiccator.
Protocol 3: In Vitro Drug Release Study Simulating Gastrointestinal Conditions
This protocol simulates the pH progression in the GI tract to evaluate the colon-targeting efficiency of the formulation.[1][2][10]
Apparatus:
-
USP Dissolution Apparatus (Type I - Basket or Type II - Paddle)
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours (simulating stomach).
-
Phosphate buffer (pH 6.8 or 7.4) for subsequent time points (simulating small intestine and colon).
Procedure:
-
Place the formulation (tablet or capsule) in the dissolution vessel containing 750-900 mL of 0.1 N HCl at 37 ± 0.5°C.
-
Set the stirring speed (e.g., 100 rpm).
-
After 2 hours, withdraw a sample and change the dissolution medium to phosphate buffer (pH 6.8 or 7.4).
-
Continue the dissolution study for up to 24 hours, withdrawing samples at predetermined time intervals.
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of indomethacin using a suitable analytical method (e.g., UV-Vis spectrophotometry at 320 nm or HPLC).
Protocol 4: In Vitro Drug Release Study with Rat Cecal Content
This protocol assesses the susceptibility of polysaccharide-based formulations to enzymatic degradation by colonic bacteria.[4][10]
Procedure:
-
Induce the enzymes in rats that specifically degrade the polysaccharide being tested (e.g., by feeding them the polymer).
-
Humanely sacrifice the rats and collect the cecal contents.
-
Prepare a suspension of the cecal contents in a suitable buffer (e.g., phosphate buffer pH 6.8) under anaerobic conditions.
-
Perform the initial part of the dissolution study in simulated gastric and intestinal fluids as described in Protocol 3.
-
For the colonic phase, transfer the formulation to the dissolution medium containing the rat cecal content suspension.
-
Continue the dissolution study, withdrawing and analyzing samples as previously described.
Visualization of Pathways and Workflows
References
- 1. Colon Specific Delivery of Indomethacin: Effect of Incorporating pH Sensitive Polymers in Xanthan Gum Matrix Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of Indomethacin Colon Targeted Delivery Systems Using Polysaccharides as Carriers by Applying Liquisolid Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of indomethacin colon targeted delivery systems using polysaccharides as carriers by applying liquisolid technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. academicjournals.org [academicjournals.org]
- 11. In-vitro and in-vivo study of indomethacin loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Delayed-Release Formulations of Indomethacin: Enhancing Patient Compliance
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and gout.[1] However, its therapeutic efficacy is often hampered by a challenging side-effect profile, particularly gastrointestinal (GI) disturbances, and a short half-life necessitating frequent dosing.[2] These factors can significantly contribute to patient non-compliance, leading to suboptimal treatment outcomes. Delayed-release formulations of indomethacin have been developed to address these challenges by modifying the drug's release profile. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with or developing delayed-release indomethacin formulations to improve patient compliance.
The primary goals of delayed-release formulations are to reduce the frequency of administration, thereby improving convenience and adherence, and to minimize the local concentration of the drug in the upper GI tract, potentially reducing side effects like dyspepsia and nausea.[3][4]
Mechanism of Action: Prostaglandin Synthesis Inhibition
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, indomethacin reduces the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.
References
- 1. uspnf.com [uspnf.com]
- 2. Pharmacokinetic overview of indomethacin and sustained-release indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and characterizations of delayed release multi particulates system of indomethacin: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Indomethacin Sodium Hydrate Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the aqueous solubility of Indomethacin Sodium Hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of Indomethacin important?
Indomethacin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1] Its poor aqueous solubility can lead to low and variable oral bioavailability, limiting its therapeutic effectiveness and potentially causing gastrointestinal side effects due to prolonged contact time with the mucosal layer.[2] Enhancing its solubility is crucial for developing formulations with improved dissolution rates and consistent absorption.[3]
Q2: What are the primary strategies for enhancing the solubility of Indomethacin?
Several techniques have been successfully employed to improve the solubility of Indomethacin. These primarily include:
-
Solid Dispersion: Dispersing Indomethacin in a hydrophilic carrier matrix at the molecular level can enhance its dissolution.[2][4] This technique often involves converting the crystalline drug into a more soluble amorphous form.[4][5]
-
Nanotechnology: Reducing the particle size of Indomethacin to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[6][7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or complexes with proteins can improve the aqueous solubility of Indomethacin.[8][9]
-
Hydrotropy: Using hydrotropic agents, which are compounds that can enhance the solubility of poorly soluble drugs in aqueous solutions, is another effective method.[10]
-
pH Modification: The solubility of Indomethacin is pH-dependent. Adjusting the pH of the aqueous solution can significantly impact its solubility.[11][12]
-
Co-solvents and Surfactants: The addition of co-solvents or surfactants can modify the polarity of the aqueous medium and facilitate the solubilization of hydrophobic drugs like Indomethacin.[13]
-
Cocrystal Formation: Engineering cocrystals of Indomethacin with a suitable coformer can alter its physicochemical properties, leading to improved solubility.[14]
Q3: How does converting crystalline Indomethacin to an amorphous state improve solubility?
The amorphous form of a drug has a higher internal energy and greater molecular mobility compared to its crystalline counterpart. This disordered state requires less energy to dissolve, resulting in increased apparent solubility and a faster dissolution rate.[2][4] Techniques like solid dispersion are often used to achieve and stabilize the amorphous form of Indomethacin.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance Indomethacin solubility.
| Problem | Possible Cause | Troubleshooting Steps |
| Low solubility enhancement with solid dispersions. | - Inappropriate carrier selection.- Incorrect drug-to-carrier ratio.- Inefficient preparation method. | - Select a hydrophilic carrier with good miscibility with Indomethacin (e.g., PVP K30, Kollicoat IR, HPMC).[5][15]- Optimize the drug-to-carrier ratio; higher carrier proportions often lead to better dissolution.[16]- Ensure the chosen method (e.g., solvent evaporation, melting) achieves a molecular dispersion. Characterize the solid dispersion using DSC or XRD to confirm the amorphous state.[4][5] |
| Precipitation of Indomethacin from the prepared solution over time. | - Supersaturation leading to recrystallization.- Instability of the amorphous form. | - Incorporate a precipitation inhibitor, such as HPMC or Kollicoat IR, into the formulation.[15]- For nanosuspensions, use stabilizers like PVP to prevent particle aggregation and recrystallization.[6]- Store the solution under appropriate conditions (temperature, light) to maintain stability. |
| Inconsistent results in nanoparticle formulation. | - Variation in process parameters.- Inappropriate stabilizer or polymer concentration. | - Strictly control parameters like stirring speed, temperature, and addition rate of the anti-solvent during nanoprecipitation.[17]- Optimize the drug-to-polymer ratio and the concentration of the stabilizer to achieve the desired particle size and stability.[7] |
| Limited solubility increase with pH adjustment. | - Buffering capacity of the solution.- Chemical degradation of Indomethacin at extreme pH. | - Ensure the buffer system has adequate capacity to maintain the target pH.[18]- Be aware that Indomethacin can degrade in strong alkaline media (pH ≥ 12).[11] An optimal pH of around 5 has been suggested for transdermal preparations to balance solubility and stability.[12] |
Quantitative Data Summary
The following tables summarize the quantitative data on the solubility enhancement of Indomethacin using various methods.
Table 1: Solubility Enhancement using Nanoparticle and Compaction Techniques
| Method | Key Excipients/Parameters | Solubility Enhancement | Reference |
| Nano-solid suspension | PVP | ~4-fold increase compared to crystalline form | [6] |
| Compaction with Polymers | Kollicoat IR | Solubility of 90.5 µg/ml (vs. 9.5 µg/ml for raw drug) | [19] |
| Compaction with Polymers | HPMC, PVP, Chitosan | Significant improvement in solubility | [19] |
Table 2: Dissolution Rate Enhancement using Solid Dispersions and Nanoparticles
| Method | Key Excipients/Parameters | Dissolution Profile | Reference |
| Nanoparticles | HPMC E50, PVP-K30, Poloxamer-188 | Optimized formula (N2) achieved 100% dissolution within 50 minutes (vs. 20% for raw drug) | [7][17] |
| Solid Dispersion | Mesoporous Silica + HPMC/Kollicoat IR | ~3-fold improvement in dissolution rate compared to pure drug | [15] |
| Solid Dispersion | Low-substituted Hydroxypropyl Cellulose (L-HPC) | Significant increase in dissolution rate | [3] |
| Solid Dispersion | PEG4000 (1:4 drug-to-polymer ratio) | ~4-fold enhancement in drug solubility | [16] |
| Solid Dispersion | Gelucire 50/13 (1:4 drug-to-polymer ratio) | ~3.5-fold enhancement in drug solubility | [16] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for enhancing Indomethacin solubility.
Protocol 1: Preparation of Indomethacin Solid Dispersions by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of Indomethacin to enhance its dissolution rate.
Materials:
-
Indomethacin
-
Common solvent (e.g., Ethanol)[4]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired quantities of Indomethacin and the selected carrier (e.g., a 1:1 ratio).[4]
-
Dissolve both Indomethacin and the carrier in a sufficient volume of the common solvent in a round-bottom flask to obtain a clear solution.
-
Stir the resulting mixture for a specified time (e.g., one hour) to ensure homogeneity.[4]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-45°C) until a nearly dry mass is obtained.[4]
-
Further dry the obtained mass in a vacuum oven at a specified temperature (e.g., 50°C) for a sufficient duration (e.g., 4 hours) to remove any residual solvent.[4]
-
The resulting solid dispersion can be pulverized and sieved for further characterization and dissolution studies.
Protocol 2: Preparation of Indomethacin Nanoparticles by Nanoprecipitation
Objective: To produce Indomethacin nanoparticles to increase solubility and dissolution rate through particle size reduction.
Materials:
-
Indomethacin
-
Organic solvent (e.g., acetone)
-
Aqueous non-solvent (e.g., purified water) containing a stabilizer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of Indomethacin and the chosen polymer in the organic solvent.
-
Prepare an aqueous solution containing the stabilizer.
-
Under constant magnetic stirring, inject the organic solution of Indomethacin and polymer into the aqueous non-solvent.
-
The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of Indomethacin as nanoparticles.
-
Continue stirring for a period to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanosuspension can be used for further analysis or can be lyophilized to obtain a dry powder.
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate and compare the dissolution profiles of different Indomethacin formulations.
Apparatus:
Dissolution Media:
-
Commonly used media include 0.1 N HCl (to simulate gastric fluid) and phosphate buffer (pH 6.8 or 7.2) to simulate intestinal fluid.[4][15][20]
Procedure:
-
Prepare the dissolution medium and maintain it at 37°C ± 0.5°C.[20]
-
Place a precisely weighed amount of the Indomethacin formulation (equivalent to a specific dose, e.g., 50 mg) into the dissolution vessel.[19]
-
Set the apparatus to a specified rotation speed (e.g., 100 rpm).[19][20]
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved Indomethacin using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 320 nm).[19]
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate key workflows and relationships in the process of enhancing Indomethacin solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. ijciras.com [ijciras.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Formulation and Assessment of Indomethacin Nanoparticles for Dissolution Improvement" by Malath Hatif Oudah and Fatima Mohamed Hussian Wais [majms.alkafeel.edu.iq]
- 8. Enhancement of water solubility of indomethacin by complexation with protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Solubilization of indomethacin using hydrotropes for aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH and method of crystallization on the solid physical form of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Design of indomethacin-loaded nanoparticles: effect of polymer matrix and surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Reconstituted Indomethacin Sodium Hydrate in Syringes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of reconstituted Indomethacin sodium hydrate in syringes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for reconstituting Indomethacin for Injection?
A1: Indomethacin for Injection should be reconstituted with 1 to 2 mL of preservative-free Sterile Water for Injection or 0.9% Sodium Chloride Injection.[1][2] The use of diluents containing preservatives, such as benzyl alcohol, is not recommended as it has been associated with toxicity in neonates.[1][2]
Q2: How long is reconstituted this compound stable in polypropylene syringes?
A2: The stability of reconstituted this compound in polypropylene syringes is dependent on the concentration and storage temperature.
-
At a concentration of 0.5 mg/mL, the solution is stable for up to 14 days when stored at either refrigerated (2-6°C) or room temperature (21-25°C), retaining more than 95% of the initial concentration.[3][4]
-
More dilute concentrations of 50, 100, and 200 µg/mL are stable for at least 48 hours at room temperature.
Q3: Is there a difference in stability when stored in the original glass vial versus a polypropylene syringe?
A3: Yes, at room temperature, reconstituted this compound has shown better stability in polypropylene syringes compared to the original glass vials.[3][4] While solutions in syringes maintained over 95% of the initial concentration for 14 days at room temperature, solutions in glass vials showed a reduction to 89.7% of the initial concentration by day 14.[3][4] When refrigerated, the stability is comparable in both containers for up to 14 days.[3][4]
Q4: What are the primary degradation pathways for Indomethacin in an aqueous solution?
A4: The primary degradation pathway for Indomethacin in aqueous solutions is hydrolysis, particularly under alkaline conditions.[5][6][7] This involves the cleavage of the amide bond, leading to the formation of 4-chlorobenzoic acid and 5-methoxy-2-methyl-1H-indole-3-acetic acid. Indomethacin is unstable in alkaline solutions (pH > 7.4) and degradation can be rapid.[7][8] It is relatively stable in neutral to slightly acidic solutions (pH below 7.4).[8]
Q5: What should I look for during the visual inspection of a reconstituted Indomethacin solution?
A5: A properly reconstituted Indomethacin solution should be a clear, slightly yellow solution, and essentially free from visible particles.[1][2] You should inspect the solution against a black and white background under adequate lighting to check for any particulate matter, discoloration, or cloudiness.[3][9] The presence of any of these indicates potential degradation or contamination, and the solution should not be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms upon reconstitution. | The pH of the reconstitution diluent is too low (below 6.0). | Ensure the use of preservative-free Sterile Water for Injection or 0.9% Sodium Chloride Injection. Check the pH of your diluent if you suspect it to be acidic. |
| Solution appears cloudy or discolored after a period of storage. | This may indicate chemical degradation or microbial contamination. | Discard the solution immediately. Review your storage conditions (temperature and light exposure) to ensure they align with recommended practices. Prepare a fresh solution for use. |
| Observed loss of drug potency in experimental results. | The reconstituted solution may have degraded due to improper storage or prolonged storage time. The solution may have been prepared at a high pH. | Always use freshly prepared solutions or solutions that have been stored under validated conditions. Verify the pH of your final preparation. Refer to the stability data tables to ensure your storage time and conditions are appropriate. |
Data on Stability of Reconstituted this compound
Table 1: Stability of 0.5 mg/mL Reconstituted this compound
| Storage Container | Temperature | Stability Duration | Remaining Concentration | Reference |
| Polypropylene Syringe | 2-6°C | 14 days | >95% | [3][4] |
| Polypropylene Syringe | 21-25°C | 14 days | >95% | [3][4] |
| Original Glass Vial | 2-6°C | 14 days | >95% | [3][4] |
| Original Glass Vial | 21-25°C | 12 days | >90% | [3] |
| Original Glass Vial | 21-25°C | 14 days | 89.7% | [3][4] |
Table 2: Stability of Dilute Reconstituted this compound in Polypropylene Syringes at Room Temperature
| Concentration | Stability Duration | pH Change | Concentration Change | Reference |
| 50 µg/mL | 48 hours | Minimal | Minimal | |
| 100 µg/mL | 48 hours | Minimal | Minimal | |
| 200 µg/mL | 48 hours | Minimal | Minimal |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Indomethacin for Injection
-
Aseptic Technique: Perform all steps in a clean, controlled environment (e.g., a laminar airflow hood) to minimize microbial contamination.
-
Reconstitution:
-
Obtain a single-dose vial of Indomethacin for Injection (1 mg).
-
Using a sterile syringe, withdraw 1 to 2 mL of preservative-free Sterile Water for Injection or 0.9% Sodium Chloride Injection.
-
Inject the diluent into the vial of lyophilized Indomethacin powder.
-
Gently swirl the vial until the drug is completely dissolved. Avoid vigorous shaking.
-
-
Transfer to Syringe (if applicable):
-
Using a new sterile syringe and needle, withdraw the desired volume of the reconstituted solution from the vial.
-
Carefully expel any air from the syringe and cap it with a sterile cap.
-
-
Storage:
-
Label the syringe with the drug name, concentration, date, and time of preparation.
-
Store the syringe under the desired conditions (refrigerated at 2-6°C or at a controlled room temperature of 21-25°C) and protect from light if necessary.
-
Protocol 2: Stability-Indicating HPLC Method for Indomethacin
This protocol is a general guideline and may require optimization for your specific equipment and reagents.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) or equivalent.[10]
-
Mobile Phase: Acetonitrile and 10 mM Sodium Acetate buffer (pH 4.0) in a 60:40 v/v ratio.[10] Alternatively, a "green" mobile phase of 100% ethyl acetate can be used with a C8 column.
-
Flow Rate: 0.5 mL/min.[10]
-
Detection Wavelength: 226 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard Preparation:
-
Prepare a stock solution of Indomethacin reference standard in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to known concentrations that bracket the expected sample concentration.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the reconstituted Indomethacin solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range of the working standards.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Calculate the concentration of Indomethacin in the samples by comparing the peak area to the calibration curve. The retention time for Indomethacin is approximately 5 minutes under these conditions.[10]
-
Protocol 3: pH Measurement
-
Calibration:
-
Measurement:
Protocol 4: Visual Inspection for Particulate Matter
-
Setup:
-
Conduct the inspection in a well-lit area against a non-glare black and white background.[9]
-
-
Procedure:
-
Hold the syringe or vial by the top and bottom.
-
Slowly swirl and invert the container, being careful not to introduce air bubbles.
-
Observe the solution against the white background to detect any dark particles.
-
Observe the solution against the black background to detect any light-colored particles.
-
The inspection for a single container should last for a specified time, for example, 10 seconds (5 seconds against each background).[14]
-
-
Acceptance Criteria:
-
The solution should be "essentially free from visible particulates."[14] Any container with visible foreign matter should be rejected.
-
Visualizations
Caption: Experimental workflow for assessing the stability of reconstituted Indomethacin.
References
- 1. Indomethacin Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Visual Inspection for Particulate and Defects [pharmuni.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. journal.formosapublisher.org [journal.formosapublisher.org]
- 9. eyetec.be [eyetec.be]
- 10. jopcr.com [jopcr.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. fda.gov [fda.gov]
Troubleshooting Indomethacin sodium hydrate degradation in alkaline solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indomethacin sodium hydrate, focusing on its degradation in alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: My indomethacin solution, prepared in an alkaline buffer, is showing unexpected results. What could be the cause?
A1: Indomethacin is known to be unstable in alkaline solutions due to the hydrolysis of its amide bond.[1][2][3] This degradation is rapid and can lead to a significant loss of the active compound, potentially impacting your experimental outcomes.[1] The primary degradation products are 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[3][4][5]
Q2: At what pH should I be concerned about the stability of my indomethacin solution?
A2: You should be cautious with solutions at a pH above 7.4. Solutions below pH 7.4 are generally stable.[1][2] Decomposition is rapid in alkaline conditions; for instance, a solution at pH 10.7 can lose 75% of its indomethacin content in just 80 minutes.[1][2]
Q3: How does temperature affect the degradation of indomethacin in alkaline solutions?
A3: Increased temperature accelerates the degradation of indomethacin in alkaline solutions.[6] It is recommended to store reconstituted indomethacin solutions at refrigerated temperatures (2-6°C) to improve stability.[7]
Q4: Can the method of preparing the alkaline solution impact indomethacin stability?
A4: Yes, the method of mixing can have a significant impact. Rapidly mixing indomethacin into a highly alkaline solution can lead to immediate decomposition. A more stable solution can be prepared by suspending indomethacin in 0.9% NaCl and then slowly adding the alkaline solution, such as sodium carbonate.[1][2]
Q5: How can I monitor the degradation of my indomethacin solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for simultaneously determining the concentration of indomethacin and its two primary degradation products.[3][4][5] This allows for accurate quantification of the extent of degradation.
Q6: Is it possible to prepare a stable indomethacin solution at a higher pH for a short period?
A6: While challenging, it is possible. For example, a solution prepared in sodium carbonate and immediately diluted with a pH 7.4 buffer to a final pH of 9.9 showed less decomposition than a solution maintained at pH 10.7.[1][2] If an alkaline pH is necessary, it is crucial to use the solution as quickly as possible after preparation and keep it cooled.
Troubleshooting Guide
Issue: Loss of biological activity or inconsistent results in assays using indomethacin.
This is a common problem when working with indomethacin in alkaline solutions and is often linked to the degradation of the active compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for indomethacin degradation.
Data on Indomethacin Stability in Alkaline Solutions
The following tables summarize the quantitative data on the degradation of indomethacin under various alkaline conditions.
Table 1: Degradation of Indomethacin at Different pH Values
| pH | Temperature (°C) | Degradation Rate | Half-life (t½) | Reference |
| 9.0 | 25 | k_obs = 7.7 x 10⁻⁴ min⁻¹ | 900 min | [8] |
| 10.0 | 25 | k_obs = 7.3 x 10⁻³ min⁻¹ | 95 min | [8] |
| 10.7 | Not Specified | 75% loss in 80 minutes | Not Specified | [1][2] |
Table 2: Stability of Reconstituted Indomethacin Sodium Trihydrate (0.5 mg/mL)
| Storage Container | Storage Temperature (°C) | Stability Period (retained >95% initial concentration) | Reference |
| Original Glass Vials | 2-6 | 14 days | [7] |
| Original Glass Vials | 21-25 | 12 days (89.7% remaining at 14 days) | [7] |
| Polypropylene Syringes | 2-6 | 14 days | [7] |
| Polypropylene Syringes | 21-25 | 14 days | [7] |
Alkaline Hydrolysis of Indomethacin
The degradation of indomethacin in alkaline solutions proceeds via hydrolysis of the amide linkage.
Caption: Alkaline hydrolysis pathway of indomethacin.
Experimental Protocols
Protocol 1: HPLC Analysis of Indomethacin and its Degradation Products
This protocol is adapted from validated methods for the simultaneous determination of indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methylindoleacetic acid.[4][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Visible PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) or a similar C18 column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH 3.0) in a ratio of 10:50:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Temperature: Ambient.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions (1000 µg/mL) of indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methylindoleacetic acid in methanol.
-
Prepare working standards by diluting the stock solutions with the mobile phase to achieve final concentrations in the desired range (e.g., 25-70 µg/mL for indomethacin and 0.25-2 µg/mL for the degradation products).
-
-
Sample Preparation:
-
Dilute an aliquot of the indomethacin solution under investigation with the mobile phase to bring the concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Protocol 2: Forced Degradation Study in Alkaline Conditions
This protocol provides a framework for assessing the stability of indomethacin in an alkaline solution.
-
Materials:
-
Indomethacin standard
-
0.2 N Sodium Hydroxide (NaOH)
-
HPLC grade water and solvents
-
pH meter
-
-
Procedure:
-
Prepare a standard stock solution of indomethacin (e.g., 1000 ppm) in a suitable solvent mixture like formic acid:acetonitrile (55:45).
-
Transfer a known volume (e.g., 2.5 mL) of the indomethacin stock solution to a volumetric flask.
-
Add a specific volume (e.g., 1 mL) of 0.2 N NaOH to induce alkaline hydrolysis.
-
Allow the solution to react for a predetermined time at a controlled temperature.
-
At various time points, withdraw an aliquot of the solution.
-
Neutralize the aliquot with an appropriate acid (e.g., HCl) to stop the degradation.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analyze the sample using the HPLC method described in Protocol 1 to determine the remaining percentage of indomethacin and the formation of degradation products.
-
References
- 1. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. journal.formosapublisher.org [journal.formosapublisher.org]
- 4. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of indomethacin degradation I: Presence of alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of reconstituted indomethacin sodium trihydrate in original vials and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. archives.ijper.org [archives.ijper.org]
Technical Support Center: Mitigating Indomethacin-Induced Gastrointestinal Injury in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize gastrointestinal (GI) side effects of Indomethacin in animal studies.
Troubleshooting Guides
Issue: High incidence of mortality in the Indomethacin-treated group.
Possible Cause & Solution:
-
Dosage and Administration: The dose of Indomethacin may be too high for the specific animal strain, age, or health status. Review the literature for appropriate dosage ranges for your model.[1][2] Administration route can also influence toxicity; subcutaneous injection may produce more extensive inflammation than oral gavage in some models.[1] Consider reducing the dose or changing the administration route. All animals should be fasted for 18-24 hours before Indomethacin administration to enhance ulcer induction, but ensure free access to water.[2]
-
Vehicle Solution: The vehicle used to dissolve or suspend Indomethacin could contribute to toxicity. A common vehicle is 5% sodium bicarbonate solution or saline with 5% NaOH.[3] Ensure the vehicle itself is not causing adverse effects by including a vehicle-only control group.
-
Underlying Health Status: Ensure animals are healthy and free from underlying conditions that could exacerbate Indomethacin's effects.
Issue: Inconsistent or low incidence of GI lesions.
Possible Cause & Solution:
-
Insufficient Dosage: The dose of Indomethacin may be too low to consistently induce GI damage. Refer to established protocols; for example, a single oral dose of 30 mg/kg is often used in rats.[2]
-
Animal Strain Variability: Different strains of rats and mice can have varying sensitivities to Indomethacin. Ensure you are using a strain known to be susceptible to NSAID-induced GI injury, such as Sprague-Dawley or Wistar rats.[3]
-
Insufficient Fasting: Fasting prior to Indomethacin administration is crucial for consistent ulcer formation.[2] Ensure a fasting period of at least 18 hours with free access to water.
-
Timing of Assessment: The timing of euthanasia and tissue collection is critical. Lesions are typically observed within 4-6 hours after a single dose of Indomethacin.[2][4]
Issue: Difficulty in quantifying GI damage accurately.
Possible Cause & Solution:
-
Macroscopic Scoring: Use a standardized ulcer scoring system. A common method involves scoring the number and severity of hemorrhagic lesions and ulcers.
-
Histopathological Examination: For a more detailed assessment, perform histopathology on the gastric and intestinal tissues. This can reveal mucosal erosion, ulceration, inflammation, and cellular infiltration.
-
Biochemical Markers: Measure biochemical markers of inflammation and oxidative stress in the tissue, such as myeloperoxidase (MPO) activity, malondialdehyde (MDA), glutathione (GSH), and cytokine levels (e.g., TNF-α, IL-1β).[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind Indomethacin-induced GI toxicity?
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), causes GI damage primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9] This leads to a depletion of protective prostaglandins (PGE2), which are crucial for maintaining mucosal integrity, blood flow, and mucus and bicarbonate secretion.[3][8] Additionally, Indomethacin can have a direct topical irritant effect on the gastric mucosa and can uncouple mitochondrial oxidative phosphorylation.[10]
Q2: What are the most common strategies to mitigate Indomethacin-induced GI side effects in animal studies?
The most common strategies involve co-administration of gastroprotective agents. These include:
-
Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists: While effective for upper GI protection, their efficacy in preventing NSAID-induced small intestinal injury is debated.[1][11]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, can help replenish the depleted prostaglandins.[5]
-
Antioxidant and Anti-inflammatory Agents: Compounds with these properties, such as sanguinarine, glycomacropeptide, and various plant extracts, have shown protective effects by modulating pathways like Nrf2/NF-κB and reducing oxidative stress.[5][6]
-
Novel Drug Delivery Systems: Formulations like nanoparticles, liposomes, and microporous membrane systems can control the release of Indomethacin, potentially reducing its local concentration in the GI tract and minimizing direct irritation.[12][13]
-
Dietary Interventions: Co-administration with substances like donkey milk or ω-3 polyunsaturated fatty acids has been shown to offer protection.[4][14]
Q3: Can selective COX-2 inhibitors be used as an alternative to Indomethacin to avoid GI side effects?
Yes, selective COX-2 inhibitors like celecoxib were developed to reduce the GI side effects associated with non-selective NSAIDs.[10] Studies in rats have shown that celecoxib does not cause the same degree of intestinal damage as Indomethacin because it spares the COX-1 enzyme, which is important for GI mucosal defense.[10] However, the inhibition of both COX-1 and COX-2 appears necessary for the full extent of NSAID-induced gastric injury.[8][15]
Q4: What are the key signaling pathways involved in Indomethacin-induced GI damage that can be targeted for protection?
Several signaling pathways are implicated and can be targeted:
-
COX/Prostaglandin Pathway: As the primary mechanism, this is the main target for many protective strategies.
-
Nrf2/NF-κB Pathway: Indomethacin can induce oxidative stress and inflammation. Activating the Nrf2 pathway (antioxidant response) and inhibiting the NF-κB pathway (pro-inflammatory) can be protective.[5]
-
Inflammasome Pathway: The NLRP3 inflammasome can be activated by Indomethacin, leading to the release of pro-inflammatory cytokines like IL-1β. Inhibiting this pathway has shown gastroprotective effects.[16]
Data Presentation
Table 1: Effect of Gastroprotective Agents on Indomethacin-Induced Gastric Ulcer Score in Rats
| Treatment Group | Dose | Ulcer Index/Score (Mean ± SD/SEM) | Percentage Protection | Reference |
| Indomethacin (Control) | 30 mg/kg | 4.5 ± 0.5 | - | [2] |
| Ranitidine + Indomethacin | 50 mg/kg | 1.0 ± 0.3 | 77.8% | [2] |
| Indomethacin (Control) | 25 mg/kg | 5.3 ± 0.4 | - | [17] |
| Famotidine + Indomethacin | 40 mg/kg | 1.5 ± 0.2 | 71.7% | [17] |
| Muscari neglectum + Indomethacin | 400 mg/kg | 1.6 ± 0.3 | 69% | [17] |
| Indomethacin (Control) | 30 mg/kg | 48.6 ± 3.2 | - | [18] |
| Sildenafil + Indomethacin | 10 mg/kg | 15.4 ± 1.8 | 68.3% | [18] |
| Verapamil + Indomethacin | 10 mg/kg | 20.1 ± 2.1 | 58.6% | [18] |
| Propranolol + Indomethacin | 10 mg/kg | 22.5 ± 2.5 | 53.7% | [18] |
Table 2: Effect of Atorvastatin on Biochemical Parameters in Indomethacin-Induced Gastric Injury in Rats
| Parameter | Control | Indomethacin (30 mg/kg) | Atorvastatin (10 mg/kg) + Indomethacin | Reference |
| Gastric Mucosal MDA (nmol/g tissue) | 12.4 ± 0.86 | 34 ± 0.65 | 20.5 ± 0.62 | [19] |
| Gastric Juice Mucin (mg/ml) | 13.6 ± 0.4 | 7 ± 0.19 | 10.48 ± 0.22 | [19] |
| Total Acid Output (mEq/3hrs) | Not Reported | 139 ± 1.8 | 93 ± 1.4 | [19] |
Experimental Protocols
Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (180-200g).
-
Housing: House animals in standard cages with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fasting: Fast the rats for 18-24 hours before Indomethacin administration, with free access to water.
-
Indomethacin Administration: Prepare a suspension of Indomethacin in a suitable vehicle (e.g., 5% sodium bicarbonate or 0.5% carboxymethylcellulose). Administer a single oral dose of Indomethacin (e.g., 30 mg/kg) by gavage.[1][2]
-
Euthanasia and Tissue Collection: Euthanize the rats 4-6 hours after Indomethacin administration.[2]
-
Stomach Excision and Evaluation:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with ice-cold saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Score the ulcers based on a predefined scale (e.g., based on number and size of lesions).
-
Collect tissue samples for histopathological analysis and biochemical assays (e.g., MPO, MDA, GSH).
-
Protocol 2: Assessment of Intestinal Permeability
-
Principle: This protocol assesses the integrity of the intestinal barrier, which can be compromised by Indomethacin.
-
Procedure:
-
Following Indomethacin administration (as in Protocol 1), administer a non-absorbable marker, such as 51Cr-labeled ethylenediaminetetraacetic acid (EDTA), orally.
-
Collect urine over a defined period (e.g., 24 hours).
-
Measure the amount of the marker excreted in the urine.
-
An increase in the urinary excretion of the marker indicates increased intestinal permeability.[10]
-
Mandatory Visualizations
Caption: Indomethacin's mechanism of GI injury.
References
- 1. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sanguinarine protects against indomethacin-induced small intestine injury in rats by regulating the Nrf2/NF-κB pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Gastroprotective Effect of Capparis spinosa on Indomethacin-induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microporous membrane drug delivery system for indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative Gastrointestinal Drug Delivery Systems: Nanoparticles, Hydrogels, and Microgrippers [imrpress.com]
- 14. Mitigation of indomethacin-induced gastrointestinal damages in fat-1 transgenic mice via gate-keeper action of ω-3-polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Investigation of the gastroprotective activity of some drugs in indomethacin-induced gastric lesion in rats [rpbs.journals.ekb.eg]
- 19. journals.ekb.eg [journals.ekb.eg]
Impact of pH on the stability of Indomethacin sodium hydrate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Indomethacin sodium hydrate solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of an aqueous this compound solution?
A1: Indomethacin exhibits maximal stability in acidic conditions. Solutions with a pH below 7.4 are generally stable.[1][2] For instance, at pH 7.4, no significant degradation is observed for up to 24 hours.[1][2]
Q2: How does an alkaline pH affect the stability of Indomethacin solutions?
A2: Indomethacin degradation is rapid in alkaline solutions.[1][2] The rate of hydrolysis increases significantly with an increase in pH. For example, a solution prepared in 0.1 M sodium carbonate (pH 10.7) showed a 75% loss of indomethacin in just 80 minutes.[1]
Q3: What are the primary degradation products of Indomethacin in an aqueous solution?
A3: Under hydrolytic conditions, particularly alkaline hydrolysis, Indomethacin degrades into two primary products: 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[2][3][4]
Q4: My Indomethacin solution has turned yellow. What does this indicate?
A4: A yellow discoloration in an Indomethacin solution, especially under alkaline conditions, can be an indicator of degradation. This is often associated with the hydrolysis of the amide bond, leading to the formation of colored degradation products.
Q5: I observed precipitation in my Indomethacin solution. What could be the cause and how can I resolve it?
A5: Precipitation in an Indomethacin solution can be due to a few factors. If the pH of the solution drops, the less soluble free acid form of Indomethacin may precipitate out. It is crucial to ensure the pH of your solution is maintained. Additionally, the use of certain buffers or the presence of other salts can influence the solubility of Indomethacin. If you encounter precipitation, verify the pH of your solution and consider using a different buffer system.
Q6: Can I use buffers to stabilize my Indomethacin solution?
A6: Yes, using buffers is highly recommended to maintain a stable pH and prevent degradation or precipitation. Phosphate buffers are commonly used. For example, a 0.01 M phosphate buffer at pH 7.2 has been used as a dissolution medium.[5] When preparing solutions, especially in an alkaline medium that is subsequently neutralized, the method of mixing can impact stability.[1]
Data Presentation
Table 1: pH-Dependent Degradation of Indomethacin in Aqueous Solutions at 25°C
| pH | Rate Constant (k_obs) | Half-life (t_1/2) | Reference |
| < 7.4 | Stable | > 24 hours | [1][2] |
| 9.0 | 7.7 x 10⁻⁴ min⁻¹ | 900 min | [6] |
| 10.0 | 7.3 x 10⁻³ min⁻¹ | 95 min | [6] |
| 10.7 | - | ~40 min (75% loss in 80 min) | [1] |
Experimental Protocols
Protocol 1: pH Stability Study of Indomethacin Solution
This protocol outlines the steps to assess the stability of an Indomethacin solution across a range of pH values.
1. Materials:
-
This compound
-
Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, sodium carbonate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm)
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 7.4, 9, 10).
-
For example, to prepare a 0.1 M phosphate buffer at pH 7.4, dissolve appropriate amounts of monobasic and dibasic potassium phosphate in water.
-
Adjust the pH of each buffer solution accurately using a calibrated pH meter and HCl or NaOH.
3. Preparation of Indomethacin Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of methanol or ethanol) before diluting with the buffer to a final desired concentration (e.g., 100 µg/mL). Ensure complete dissolution.
4. Stability Study Setup:
-
For each pH to be tested, transfer an aliquot of the Indomethacin stock solution into a separate container.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for analysis.
5. Sample Analysis:
-
Analyze the withdrawn samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Quantify the remaining concentration of Indomethacin and the formation of any degradation products.
6. Data Analysis:
-
Plot the concentration of Indomethacin versus time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t_1/2) at each pH.
Protocol 2: Forced Degradation Study of Indomethacin
This protocol is a general guideline for conducting forced degradation studies on Indomethacin to identify potential degradation products and establish the stability-indicating nature of analytical methods, based on ICH guidelines.[4][7][8]
1. Acid Hydrolysis:
-
Dissolve Indomethacin in a solution of 1 N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
After the incubation period, cool the solution and neutralize it with an appropriate amount of NaOH.
-
Dilute the solution to a suitable concentration for HPLC analysis.
2. Alkaline Hydrolysis:
-
Dissolve Indomethacin in a solution of 0.1 N NaOH.
-
Keep the solution at room temperature for a shorter duration (e.g., 30-60 minutes) due to rapid degradation.
-
Neutralize the solution with an appropriate amount of HCl.
-
Dilute the solution to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve Indomethacin in a solution containing 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Place the solid Indomethacin powder in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24-48 hours).
-
After exposure, dissolve a known amount of the stressed powder in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of Indomethacin (e.g., in a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[9]
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Protocol 3: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of Indomethacin and its primary degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid (50:50, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Mobile Phase:
-
Prepare a 0.2% solution of phosphoric acid in HPLC grade water.
-
Mix equal volumes of this solution and acetonitrile.
-
Degas the mobile phase before use.
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of USP Indomethacin Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.
Preparation of Sample Solution:
-
Dilute the samples from the stability studies (Protocols 1 and 2) with the mobile phase to an expected concentration of about 100 µg/mL.
System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates).
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the Indomethacin peak should not be more than 2.0.
-
The theoretical plates for the Indomethacin peak should be not less than 2000.
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on their retention times compared to the standard.
-
Calculate the concentration of Indomethacin and the percentage of degradation products in the samples.
Visualizations
Caption: Troubleshooting decision tree for unstable Indomethacin solutions.
Caption: Experimental workflow for a pH stability study of Indomethacin.
Caption: Alkaline degradation pathway of Indomethacin.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Step-by-Step Guide to Stability Studies for Beginners in the Pharmaceutical Industry – StabilityStudies.in [stabilitystudies.in]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Indomethacin Sodium Hydrate vs. Indomethacin: A Comparative Efficacy and Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1][2] However, the clinical utility of indomethacin is often hampered by its poor aqueous solubility, which can affect its dissolution rate, bioavailability, and gastrointestinal side effects.[1][3] To address this limitation, various formulations have been developed, including the salt form, Indomethacin Sodium Hydrate. This guide provides an objective comparison of the efficacy and physicochemical properties of this compound versus its free acid form, indomethacin, supported by experimental data.
Physicochemical Properties: The Impact of Solubility
The most significant physicochemical difference between indomethacin and its sodium hydrate salt is their aqueous solubility. This fundamental property has profound implications for drug formulation and in vivo performance.
Indomethacin is characterized as being practically insoluble in water.[4] Its solubility is pH-dependent, showing extremely low solubility in acidic conditions and slightly increased solubility in neutral to alkaline environments.[1][3] In contrast, this compound exhibits substantially higher water solubility.[5]
| Property | Indomethacin | This compound |
| Molecular Formula | C₁₉H₁₆ClNO₄[4] | C₁₉H₂₁ClNNaO₇[6] |
| Molecular Weight | 357.8 g/mol [4] | 433.8 g/mol [6] |
| Aqueous Solubility | - 8.8 µg/mL (intrinsic)[6][7]- 3.882 µg/mL (at pH 1.2)[1]- 767.5 µg/mL (at pH 7.2)[1] | 20 mg/mL in water[5] |
The enhanced solubility of the sodium hydrate salt is a critical factor in overcoming the dissolution rate-limiting step in the absorption of indomethacin.
Pharmacokinetics and Bioavailability: The Formulation Advantage
While direct, head-to-head clinical studies comparing simple oral formulations of this compound and indomethacin are limited, the impact of improved solubility on bioavailability is well-documented through studies on advanced formulations. The underlying principle is that enhancing the dissolution of a poorly soluble drug can lead to faster absorption and improved bioavailability.
A study in rats comparing a self-nanoemulsified drug delivery formulation (SNEDDF) of indomethacin to an oily solution demonstrated a significant improvement in bioavailability with the SNEDDF. The nano-emulsion facilitates the solubilization of indomethacin in the gastrointestinal tract, leading to a greater extent of absorption.[7]
Similarly, a phase 1 clinical study in healthy human subjects compared a nano-formulated, lower-dose oral indomethacin with a standard oral indomethacin. The nano-formulated version, which enhances the surface area for dissolution, was absorbed more rapidly, as indicated by a shorter time to maximum plasma concentration (Tmax).[8]
These studies, while not direct comparisons of the sodium hydrate salt, underscore the principle that formulations designed to improve the solubility and dissolution of indomethacin can lead to more favorable pharmacokinetic profiles. The inherent high solubility of this compound suggests a similar potential for enhanced absorption compared to the free acid form.
Clinical Efficacy and Safety
The clinical efficacy of indomethacin is well-established in the management of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[1] Studies comparing different formulations of indomethacin have generally shown comparable therapeutic effects, with some formulations offering an improved safety profile.
A notable example is a double-blind, multi-center study on a novel osmotic delivery system containing sodium indomethacin trihydrate ('Osmosin'). This formulation was found to be at least as effective as conventional indomethacin capsules administered three times daily. Importantly, the incidence of gastrointestinal side effects was significantly lower with the 'Osmosin' formulation.[9] This suggests that controlled-release formulations utilizing the soluble salt form can maintain efficacy while potentially improving tolerability.
The mechanism of action for both forms remains the same: inhibition of COX-1 and COX-2 enzymes.[10] Therefore, the therapeutic effects are expected to be equivalent, with the primary differences arising from their pharmacokinetic profiles.
Experimental Protocols
Bioavailability Study of Indomethacin SNEDDF in Rats
Objective: To compare the in vivo bioavailability of a self-nanoemulsified drug delivery formulation (SNEDDF) of indomethacin with an oily solution of indomethacin in rats.
Methodology:
-
Animal Model: Male Wistar rats were used for the study.
-
Formulations:
-
Test Formulation (SNEDDF): Indomethacin incorporated into a self-nanoemulsifying formulation.
-
Control Formulation: Indomethacin dissolved in an oily solution.
-
-
Dosing: A single oral dose of each formulation was administered to different groups of rats.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time intervals post-dosing.
-
Plasma Analysis: The concentration of indomethacin in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) were calculated and compared between the two groups.[11]
Clinical Evaluation of Osmotic Delivery System ('Osmosin')
Objective: To compare the efficacy and tolerance of a new osmotic delivery system containing sodium indomethacin trihydrate with conventional indomethacin capsules and placebo in patients with rheumatoid arthritis and osteoarthritis.
Methodology:
-
Study Design: Two short-term, double-blind, multi-center studies were conducted.
-
Patient Population: Patients diagnosed with either rheumatoid arthritis or osteoarthritis.
-
Treatment Arms:
-
'Osmosin' formulation (containing the equivalent of 85 mg indomethacin) administered once or twice daily.
-
Conventional indomethacin capsules (25 mg) administered three times daily.
-
Placebo.
-
-
Efficacy Assessment: Disease symptoms were evaluated to determine the therapeutic effectiveness of the treatments.
-
Safety Assessment: The incidence of side effects, particularly gastrointestinal adverse events, was monitored and compared across the treatment groups.[9]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action for Indomethacin.
Caption: Impact of solubility on drug absorption.
Conclusion
The primary advantage of this compound over indomethacin lies in its significantly enhanced aqueous solubility. This key physicochemical property is expected to translate into a faster dissolution rate, potentially leading to more rapid absorption and improved bioavailability. While direct comparative clinical efficacy data between simple formulations is sparse, studies on advanced drug delivery systems leveraging the soluble salt or nano-formulations support the therapeutic benefits of overcoming indomethacin's inherent poor solubility. These benefits include maintaining at least equivalent efficacy while potentially offering an improved safety profile, particularly concerning gastrointestinal side effects. For researchers and drug development professionals, the use of this compound presents a promising strategy to optimize the delivery and performance of this potent anti-inflammatory agent.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. scribd.com [scribd.com]
- 3. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF INDOMETHACIN WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | COX | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. A phase I study evaluating the pharmacokinetic profile of a novel, proprietary, nano-formulated, lower-dose oral indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Clinical Pharmacokinetics of indomethacin PMID: 7249487 | MCE [medchemexpress.cn]
- 11. ajbasweb.com [ajbasweb.com]
A Comparative Analysis of Indomethacin, Ibuprofen, and Naproxen for Researchers and Drug Development Professionals
An in-depth guide to the performance, selectivity, and safety profiles of three common nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Introduction
Indomethacin, ibuprofen, and naproxen are widely used nonsteroidal anti-inflammatory drugs (NSAIDs) that form a cornerstone of treatment for pain and inflammation. All three exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, their distinct pharmacological profiles, including their relative selectivity for COX isoforms, efficacy in various inflammatory conditions, and associated adverse effects, are of critical interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of these three NSAIDs, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: The Arachidonic Acid Cascade
Indomethacin, ibuprofen, and naproxen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation. Conversely, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses. The analgesic, antipyretic, and anti-inflammatory effects of these NSAIDs are largely attributed to their inhibition of COX-2, while the inhibition of COX-1 is associated with many of their gastrointestinal side effects.
The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin synthesis.
Comparative Efficacy
The clinical efficacy of indomethacin, ibuprofen, and naproxen has been evaluated in numerous studies for conditions such as rheumatoid arthritis and osteoarthritis.
Data from Clinical Trials
| Drug | Condition | Dosage | Key Findings |
| Indomethacin vs. Ibuprofen | Rheumatoid Arthritis | Indomethacin: 100 mg/day; Ibuprofen: 1600 mg/day | Both drugs demonstrated comparable efficacy in short-term treatment.[2] |
| Indomethacin vs. Naproxen | Osteoarthritis | Indomethacin: 100 mg/day; Naproxen: 500 mg/day | Both drugs showed significant and statistically comparable improvements from baseline in both subjective and objective parameters.[3] |
| Indomethacin vs. Naproxen | Rheumatoid Arthritis, Osteoarthritis, Juvenile Arthritis | Not specified | Naproxen was found to be comparable to indomethacin in controlling disease activity.[4] |
Cyclooxygenase (COX) Inhibition Profile
The relative potency of these NSAIDs in inhibiting COX-1 and COX-2 is a key determinant of their efficacy and safety profiles. This is often quantified by the half-maximal inhibitory concentration (IC50).
In Vitro COX Inhibition Data
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Assay Method |
| Indomethacin | 0.4 | - | - | Human Whole Blood Assay[5] |
| Ibuprofen | - | - | 0.2 | Human Whole Blood Assay[5] |
| Naproxen | - | - | - | - |
Safety and Tolerability Profile
The adverse effects of indomethacin, ibuprofen, and naproxen are primarily related to their inhibition of COX-1 in the gastrointestinal tract and their effects on the cardiovascular system.
Gastrointestinal Safety
A study evaluating the effects of these NSAIDs on the gastric mucosa of normal volunteers found that severe gastric mucosal injury occurred with both doses of indomethacin (100 mg/d and 150 mg/d) and the higher dose of naproxen (750 mg/d).[6] Lesser changes were observed with both doses of ibuprofen (1600 mg/d and 2400 mg/d) and the lower dose of naproxen (500 mg/d).[6]
Cardiovascular Safety
A systematic review of population-based controlled observational studies provided the following relative risk (RR) estimates for major cardiovascular events:
| Drug | Relative Risk (RR) | 95% Confidence Interval |
| Indomethacin | 1.30 | 1.19 - 1.41 |
| Ibuprofen | 1.18 | 1.11 - 1.25 |
| Naproxen | 1.09 | 1.02 - 1.16 |
Source: McGettigan P, Henry D. PLoS Med. 2011[7]
These data suggest that among the three, naproxen is associated with the lowest risk of cardiovascular events.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Purified Enzyme)
This protocol describes a common method for determining the IC50 values of NSAIDs against purified COX-1 and COX-2 enzymes.
Methodology:
-
Preparation of Reagents: All reagents, including assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin and L-epinephrine), purified COX-1 or COX-2 enzyme, NSAID solutions at various concentrations, and the substrate (arachidonic acid), are prepared.[8]
-
Enzyme Preparation: The assay buffer, hematin, and L-epinephrine are mixed. The purified COX enzyme is then added, and the solution is incubated at room temperature for a short period (e.g., 2 minutes).[8]
-
Inhibitor Pre-incubation: The NSAID solution (or vehicle control) is added to the enzyme mixture and pre-incubated at 37°C for a defined time (e.g., 10 minutes) to allow for inhibitor binding.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction and Termination: The reaction is allowed to proceed at 37°C for a specific duration and is then terminated, often by the addition of an acid.
-
Product Measurement: The amount of prostaglandin produced (commonly PGE2) is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each NSAID concentration relative to the vehicle control. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from this curve.
NSAID-Induced Gastric Ulcer Model in Rats
This in vivo model is used to assess the gastrointestinal toxicity of NSAIDs.
Methodology:
-
Animal Preparation: Wistar rats are typically used and are fasted for 24-48 hours before the experiment, with free access to water to ensure an empty stomach.[9][10]
-
Drug Administration: The rats are divided into experimental groups, including a control group receiving the vehicle and treatment groups receiving Indomethacin, Ibuprofen, or Naproxen, typically administered orally via gavage.
-
Induction of Ulcers: The NSAIDs are administered at ulcerogenic doses (e.g., ibuprofen 400mg/kg).[10] The animals are then observed for a specific period, for instance, 6 hours, during which the ulcers develop.[10]
-
Euthanasia and Stomach Excision: Following the observation period, the rats are humanely euthanized. The stomachs are then promptly removed.
-
Evaluation of Gastric Lesions: The stomachs are opened along the greater curvature, washed with saline, and the gastric mucosa is examined for the presence and severity of ulcers.
-
Ulcer Scoring: The ulcers are often scored based on their number and severity (e.g., scoring based on the diameter of the ulcers). The sum of the scores for each animal is used to calculate the ulcer index.
-
Measurement of Gastric Secretion Parameters: Gastric juice can be collected to measure its volume, pH, and total acidity.
-
Data Analysis: The ulcer index and other measured parameters are statistically compared between the control and NSAID-treated groups to evaluate the ulcerogenic potential of each drug.
Conclusion
Indomethacin, ibuprofen, and naproxen, while sharing a common mechanism of action, exhibit important differences in their efficacy, COX selectivity, and safety profiles. Indomethacin and naproxen appear to have comparable efficacy in inflammatory conditions, while ibuprofen has also shown similar effectiveness to indomethacin in rheumatoid arthritis. In terms of safety, naproxen is associated with the lowest cardiovascular risk among the three. Conversely, both indomethacin and higher doses of naproxen have been shown to cause more significant gastric mucosal injury compared to ibuprofen in short-term studies. The choice of NSAID in a research or clinical setting should, therefore, be guided by a careful consideration of these factors, balancing the required anti-inflammatory and analgesic efficacy with the potential for adverse events. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of these and novel anti-inflammatory compounds.
References
- 1. Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind comparison of naproxen with indomethacin in osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The effects of ibuprofen, indomethacin, aspirin, naproxen, and placebo on the gastric mucosa of normal volunteers: a gastroscopic and photographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of Indomethacin Formulations
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1][2] However, its low aqueous solubility presents a significant challenge in formulation development, often leading to poor dissolution, variable absorption, and gastrointestinal side effects.[3][4] To overcome these limitations, various advanced formulations have been developed to enhance its solubility and bioavailability. This guide provides a comparative analysis of different Indomethacin formulations, focusing on the correlation between in vitro dissolution and in vivo pharmacokinetic performance. While the focus is on Indomethacin, the principles discussed are broadly applicable to its salt forms, such as Indomethacin sodium hydrate.
Alternative Formulations to Enhance Bioavailability
Conventional oral formulations of Indomethacin often exhibit low bioavailability.[5] Novel drug delivery systems are designed to improve the solubility and dissolution rate, thereby enhancing absorption and therapeutic efficacy. Key alternative formulations include:
-
Lipid-Based Formulations: These include liposomes and self-emulsifying drug delivery systems (SEDDS). Liposomes can encapsulate the drug, potentially increasing its stability and circulation time.[6] SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[7]
-
Nanoparticles: Formulating Indomethacin as nanoparticles can significantly increase the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[5][8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution of poorly water-soluble drugs by reducing particle size and increasing the wettability.[4]
-
Microparticles: Controlled-release microparticles can be designed to release the drug over an extended period, which may help in maintaining therapeutic concentrations and reducing dosing frequency.[9]
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs like Indomethacin, enhancing their aqueous solubility and dissolution rate.[10]
Comparative In Vitro and In Vivo Data
The following tables summarize the quantitative data from various studies, comparing the performance of different Indomethacin formulations.
Table 1: In Vitro Dissolution of Various Indomethacin Formulations
| Formulation Type | Dissolution Medium | Time | % Drug Released | Reference |
| Standard Capsule | pH 6.5 | 10 min | 85% | [11] |
| Standard Capsule | pH 7.5 | 1 h | 98% | [11] |
| Enteric-Coated Pellets (Formulation I) | pH 6.5 | 1 h | 77% | [11] |
| Enteric-Coated Pellets (Formulation II) | pH 6.5 | 1 h | 10% | [11] |
| Enteric-Coated Pellets | pH 7.5 | 1 h | 100% | [11] |
| Pure Indomethacin | Acidic Buffer (pH 1.2) | - | < 6.2% | [3] |
| Indomethacin-PEG4000 Solid Dispersion (1:4) | pH 1.2 and 7.4 | - | Significantly Increased | [4] |
| Indomethacin-Gelucire 50/13 Solid Dispersion (1:4) | pH 1.2 and 7.4 | - | Significantly Increased | [4] |
| Gelatin Nanoparticles | - | 1 h | > 20% | [8] |
| Gelatin Nanoparticles | - | 12 h | > 75% | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of Various Indomethacin Formulations in Animal Models and Humans
| Formulation Type | Subject | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Free Indomethacin (Oral) | Rat | - | - | - | - | [6] |
| SEDDS (Oral) | Rat | - | - | - | 157% increase vs. free form | [6] |
| Pure Drug Solution (IDM) | Rat | 51.66 ± 7.5 | 1 | 194.33 ± 46.76 | - | [8] |
| Gelatin Nanoparticles (IGNP) | Rat | 110.81 ± 8.53 | 3 | 1009.78 ± 80.24 | 500% | [8] |
| Standard Capsule | Human | - | - | Bioequivalent | - | [11] |
| Enteric-Coated Pellets (I & II) | Human | Lower than standard | Slower than standard | Bioequivalent | - | [11] |
| Oral Dose (25, 50, 100 mg) | Human | Peak within 2h | - | Complete bioavailability | - | [12] |
| Rectal Dose (100 mg) | Human | - | Slower than oral | Complete bioavailability | - | [12] |
Experimental Protocols
In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[4]
-
Dissolution Medium: Typically, a two-stage dissolution is performed. Initially, an acidic buffer (e.g., 0.1 N HCl, pH 1.2) is used to simulate gastric fluid, followed by a phosphate buffer (e.g., pH 6.8 or 7.4) to simulate intestinal fluid.[4]
-
Procedure:
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the dissolution medium and maintained at 37 ± 0.5°C.[4]
-
The formulation equivalent to a specific dose of Indomethacin (e.g., 25 mg or 50 mg) is placed in the vessel.[3][4]
-
The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[3][4]
-
Samples are withdrawn at predetermined time intervals and replaced with fresh medium.
-
The concentration of dissolved Indomethacin is determined using a suitable analytical method, such as UV-Vis spectrophotometry at approximately 320 nm.[4][10]
-
In Vivo Pharmacokinetic Studies
-
Procedure:
-
Animals are fasted overnight before drug administration.
-
The test formulation and a control (e.g., pure drug suspension) are administered orally.
-
Blood samples are collected from the tail vein at specified time points.
-
Plasma is separated by centrifugation.
-
The concentration of Indomethacin in plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.[8]
-
Visualizing the Correlation and Workflow
Caption: In Vitro to In Vivo Correlation (IVIVC) workflow for Indomethacin formulations.
Caption: Experimental workflow for evaluating novel Indomethacin formulations.
Conclusion
The correlation between in vitro dissolution and in vivo performance is a critical aspect of drug development for poorly soluble drugs like Indomethacin. The presented data and workflows highlight that advanced formulations such as SEDDS and nanoparticles can significantly improve the dissolution and bioavailability of Indomethacin compared to conventional forms. A strong in vitro-in vivo correlation allows for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline the drug development process. The choice of an appropriate formulation strategy depends on the desired therapeutic outcome, such as rapid onset of action or controlled release over an extended period.
References
- 1. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Enhancement of Dissolution Rate of Indomethacin: Using Liquisolid Compacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Self-Emulsifying Formulation of Indomethacin with Improved Dissolution and Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro and in-vivo study of indomethacin loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of single-unit commercial immediate-and sustained-release capsules compared with multiple-unit polystyrene microparticles dosage forms of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF INDOMETHACIN WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of indomethacin from two multiple-units controlled-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Anti-inflammatory Effects of Indomethacin Sodium Hydrate: A Comparative Guide
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation.[1][2] Its efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1][2] For researchers and drug development professionals, understanding the reproducibility of its anti-inflammatory effects, especially in comparison to other widely used NSAIDs, is paramount for preclinical and clinical study design. This guide provides an objective comparison of Indomethacin sodium hydrate with other alternatives, supported by experimental data and detailed protocols to ensure the reproducibility of findings.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of Indomethacin and other NSAIDs stem from their ability to block the activity of COX enzymes, thereby inhibiting the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.[3] By inhibiting these enzymes, NSAIDs reduce the production of prostaglandins, thus mitigating the inflammatory response.[2]
Comparative Efficacy of Indomethacin and Other NSAIDs
The anti-inflammatory potency of Indomethacin is consistently demonstrated in various preclinical models. Standardized assays, such as the carrageenan-induced paw edema model and in vitro enzyme inhibition assays, provide a reliable platform for comparing the efficacy of different NSAIDs.
Inhibition of COX-1 and COX-2 Enzymes
The inhibitory concentration (IC50) values provide a quantitative measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the comparative IC50 values of Indomethacin, Ibuprofen, and Diclofenac against COX-1 and COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Data compiled from a study using human peripheral monocytes.[4] A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio indicates the selectivity of the drug; a lower ratio suggests higher selectivity for COX-1.
Carrageenan-Induced Paw Edema Inhibition
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of drugs. The following table presents the percentage of edema inhibition by Indomethacin and other NSAIDs in this model.
| Drug (Dose) | Time Post-Carrageenan | Edema Inhibition (%) |
| Indomethacin (10 mg/kg) | 2 hours | 54 |
| 3 hours | 54 | |
| 4 hours | 54 | |
| 5 hours | 33 | |
| Diclofenac Patch (1%) | 5 hours | Significant inhibition (p=0.009) |
| Ibuprofen | - | - |
Inhibition of Pro-inflammatory Cytokines
NSAIDs can also modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). One study found that Diclofenac significantly increased TNF-α levels, while the increase was not significant for Indomethacin.[7] In another study investigating IL-1β-induced IL-6 synthesis in astrocytoma cells, Indomethacin and Diclofenac had no effect, whereas Ibuprofen was not mentioned.[8] A separate study on human synovial cells showed that both Diclofenac and Indomethacin potently inhibited IL-1α-induced PGE2 release with IC50 values of 1.6 ± 0.02 nM and 5.5 ± 0.1 nM, respectively.[9]
Experimental Protocols
To ensure the reproducibility of the anti-inflammatory assessments, detailed and standardized protocols are essential.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory drugs.
-
Animal Preparation: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound (or other test compounds) intraperitoneally or orally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. A vehicle control group should receive the same volume of the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX Enzyme Activity Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione).
-
Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound (Indomethacin or other NSAIDs) at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement: The enzyme activity is determined by measuring the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption using an oxygen electrode.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the effect of NSAIDs on the production of pro-inflammatory cytokines in cell culture.
-
Cell Culture: Use a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7 or THP-1).
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound (Indomethacin or other NSAIDs) for a specified time (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the stimulated control (LPS alone). The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of the compound.
Visualizing the Pathways and Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the key workflows and pathways.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msjonline.org [msjonline.org]
- 8. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Indomethacin Sodium Hydrate Reference Standards
In the landscape of pharmaceutical research and development, the quality and purity of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides an objective comparison of Indomethacin Sodium Hydrate reference standards, detailing analytical methodologies and presenting comparative data to aid researchers, scientists, and drug development professionals in making informed decisions.
Understanding the Importance of Purity in Reference Standards
Reference standards serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and finished products are measured.[1] The United States Pharmacopeia (USP) defines reference-standard materials as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators." The accuracy of these standards directly impacts the quality, safety, and efficacy of the final pharmaceutical product.
Comparative Purity Specifications
This compound reference standards are available from various sources, primarily pharmacopoeias like the USP and European Pharmacopoeia (EP), as well as commercial suppliers of certified reference materials (CRMs). While direct head-to-head comparative studies are not always publicly available, a comparison of their typical specifications provides valuable insights.
| Parameter | USP Indomethacin Sodium RS | Commercial CRM (Example) | Alternative NSAID RS (Ibuprofen) |
| Purity (Assay) | 98.0% - 101.0% (dried basis)[2] | ≥ 99.0% | ≥ 98.5% |
| Water Content (LOD) | 11.5% - 13.5%[2] | Lot-specific (e.g., ~12%) | ≤ 0.5% |
| Identity | IR, HPLC, Sodium flame test[2] | Conforms to structure | Conforms to structure |
| Related Compounds/Impurities | Specified limits for known impurities | Conforms to pharmacopeial limits | Specified limits for known impurities |
| Heavy Metals | ≤ 0.002%[2] | Not specified | Not specified |
| Residual Solvents | Limit of Acetone: ≤ 0.1%[2] | Not specified | Not specified |
Note: Data for the Commercial CRM and Alternative NSAID RS are illustrative and based on typical values found in certificates of analysis from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise figures.
Key Impurities in Indomethacin
The purity of an this compound reference standard is largely defined by the absence of process-related impurities and degradation products. The two most commonly reported impurities are:
-
4-chlorobenzoic acid
-
5-methoxy-2-methyl-3-indoleacetic acid
These are often hydrolytic degradation products of Indomethacin.[3] Stability-indicating analytical methods are crucial for separating and quantifying these impurities from the main compound.[4][5][6][7]
Experimental Protocols for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the purity analysis of Indomethacin and its related substances.[3][6] Below is a typical stability-indicating RP-HPLC method.
Objective: To determine the purity of this compound and quantify its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Visible or Photodiode Array (PDA) detector.
Chromatographic Conditions (Example 1):
-
Column: Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm)[4][5]
-
Mobile Phase: Acetonitrile and 10 mM sodium acetate buffer (pH 4) in a 60:40 v/v ratio[4][5]
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Chromatographic Conditions (Example 2):
-
Column: Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm)[6]
-
Mobile Phase: Acetonitrile and 0.2% phosphoric acid in a 50:50 v/v ratio[6]
-
Flow Rate: 0.6 mL/min[6]
-
Detection Wavelength: 237 nm[6]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound reference standard.
-
Dissolve in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by replicate injections of the standard solution.
-
Analyze the chromatograms for the retention time of the main peak (Indomethacin) and the presence of any impurity peaks.
-
Calculate the purity by the area normalization method, or against a certified reference standard for quantitative analysis.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of an this compound reference standard.
Caption: Workflow for Purity Analysis of Indomethacin Reference Standard.
Alternative Reference Standards
For laboratories conducting analyses of multiple non-steroidal anti-inflammatory drugs (NSAIDs), having a library of reference standards is beneficial. Alternatives to Indomethacin for method development and validation in the NSAID class include:
-
Ibuprofen
-
Naproxen
-
Diclofenac
-
Meloxicam
Additionally, for quantitative analysis using techniques like LC-MS, isotopically labeled standards such as Indomethacin-d4 are invaluable as internal standards to correct for matrix effects and variations in instrument response.[8]
Conclusion
The purity of this compound reference standards is a critical factor in ensuring the accuracy and reliability of pharmaceutical quality control. While pharmacopoeial standards from USP and EP provide a strong foundation, commercial certified reference materials offer a convenient and often cost-effective alternative.[9] The choice of a reference standard should be based on the specific requirements of the analytical method, regulatory context, and a thorough review of the certificate of analysis. The use of validated, stability-indicating HPLC methods is essential for confirming the purity and identifying any potential degradation products, thereby ensuring the integrity of the analytical results.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. archives.ijper.org [archives.ijper.org]
- 4. jopcr.com [jopcr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.formosapublisher.org [journal.formosapublisher.org]
- 8. cerilliant.com [cerilliant.com]
- 9. Indomethacin Pharmaceutical Secondary Standard; Certified Reference Material 53-86-1 [sigmaaldrich.com]
A Comparative Analysis of COX-2 Selectivity: Indomethacin vs. Celecoxib
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the COX-2 selective inhibitor Celecoxib. The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective performance data and supporting experimental methodologies.
Introduction to COX Enzymes and Inhibitors
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in "housekeeping" functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[1][2]
-
COX-2: An inducible enzyme, the expression of which is upregulated by inflammatory stimuli like cytokines and endotoxins.[1][2] Its inhibition is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2]
Traditional NSAIDs, like Indomethacin, are non-selective and inhibit both COX-1 and COX-2.[1] The inhibition of COX-1 is associated with common side effects, particularly gastrointestinal issues.[1] In contrast, selective COX-2 inhibitors, such as Celecoxib, were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of certain side effects.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (COX-1/COX-2) is used to determine the COX-2 selectivity index. A higher ratio indicates greater selectivity for COX-2.
The IC50 values for Indomethacin and Celecoxib can vary depending on the specific assay conditions.[4] The table below presents a summary of representative data from various in vitro studies.
| Compound | Target Enzyme | IC50 | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) | Reference(s) |
| Indomethacin | COX-1 | 18 nM - 230 nM | 0.14 - 0.4 | [5][6][7][8] |
| COX-2 | 26 nM - 630 nM | [5][6][7][8] | ||
| Celecoxib | COX-1 | 2,800 nM - 15,000 nM | 7.6 - >375 | [9][10][11][12] |
| COX-2 | 40 nM - 91 nM | [9][10] |
Key Observations:
-
Indomethacin is a potent inhibitor of both COX-1 and COX-2, with some studies indicating a slight preference for COX-1.[5][6][7][8] Its low selectivity index confirms its non-selective profile.
-
Celecoxib demonstrates significantly higher potency against COX-2 compared to COX-1.[9][11] The large discrepancy in IC50 values results in a high COX-2 selectivity index, classifying it as a selective COX-2 inhibitor.
Signaling Pathway of COX Enzymes and Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the inhibitory action of Indomethacin and Celecoxib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Defining the COX Inhibitor Selectivity of NSAIDs [medscape.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Indomethacin in Gouty Arthritis: A Comparative Meta-Analysis of Clinical Trials
For Immediate Release
A comprehensive meta-analysis of clinical trials involving indomethacin for the treatment of acute gouty arthritis reveals comparable efficacy to other common therapies, including other nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and colchicine. However, differences in safety profiles, particularly concerning adverse events, suggest a nuanced approach to treatment selection for this painful inflammatory condition. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and underlying signaling pathways.
Executive Summary
Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, has long been a cornerstone in the management of acute gout flares. This meta-analysis synthesizes evidence from multiple randomized controlled trials to compare its performance against newer selective COX-2 inhibitors like etoricoxib, corticosteroids such as prednisolone, and the anti-inflammatory agent colchicine. The findings indicate that while indomethacin is as effective as these alternatives in providing pain relief and reducing joint inflammation, it is associated with a higher incidence of adverse events, particularly gastrointestinal side effects.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from key meta-analyses and clinical trials, comparing the efficacy and safety of indomethacin with its main alternatives.
Table 1: Efficacy of Indomethacin vs. Comparators in Acute Gouty Arthritis
| Comparator | Outcome Measure | Result | Citation |
| Etoricoxib | Pain Score Change (days 2-5) | No significant difference; Mean Difference (MD): -0.05 (95% CI, -0.21 to 0.10) | [1][2] |
| Tenderness | No significant difference; MD: -0.06 (95% CI, -0.18 to 0.05) | [2] | |
| Swelling | No significant difference; MD: -0.04 (95% CI, -0.17 to 0.09) | [2] | |
| Prednisolone | Pain Score Reduction | Similar efficacy to indomethacin | [3][4][5] |
| Joint Swelling Reduction | Prednisolone may be more effective than indomethacin | ||
| Colchicine | Pain Reduction | Low-dose colchicine benefits may be similar to NSAIDs | [6] |
Table 2: Safety of Indomethacin vs. Comparators in Acute Gouty Arthritis
| Comparator | Outcome Measure | Result | Citation |
| Etoricoxib | Overall Adverse Events | Significantly fewer events with etoricoxib; Risk Ratio: 0.77 (95% CI, 0.62-0.94) | [1][2] |
| Drug-related Adverse Events | Significantly less frequent with etoricoxib (22.7%) vs. indomethacin (46.7%) | [7] | |
| Prednisolone | Minor Adverse Events (in ED) | More frequent with indomethacin (19%) vs. prednisolone (6%) | [5] |
| Total Adverse Events | More AEs with indomethacin compared to prednisolone | ||
| Colchicine | Gastrointestinal Side Effects | Lower risk with low-dose colchicine compared to indomethacin | [6] |
Detailed Experimental Protocols
The methodologies of the key clinical trials cited in this analysis share common frameworks, with specific variations in design and execution.
Indomethacin vs. Etoricoxib (Randomized, Double-Blind, Active-Comparator Controlled Trial)
-
Objective: To compare the efficacy and safety of etoricoxib and indomethacin in treating acute gouty arthritis.[8][7]
-
Patient Population: Patients aged 18 years or older with a clinical diagnosis of acute gout within 48 hours of onset, with moderate to extreme pain.[8][7] Exclusion criteria included polyarticular gout (more than four joints), concurrent medical conditions that could confound efficacy evaluation, and contraindications to NSAID use.[7]
-
Interventions:
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to the treatment groups. The trial was double-blinded, with both patients and investigators unaware of the treatment allocation.[8][7]
-
Outcome Measures:
-
Primary: Patient's assessment of pain in the affected joint over days 2 to 5, typically using a Likert scale.[8][7]
-
Secondary: Investigator's and patient's global assessments of response to therapy, and assessment of joint tenderness and swelling.[8][7]
-
Safety: Monitoring and recording of all adverse events.[8][7]
-
Indomethacin vs. Prednisolone (Multicenter, Double-Blind, Randomized Equivalence Trial)
-
Objective: To compare the effectiveness and safety of oral prednisolone versus oral indomethacin for acute gout.[5]
-
Patient Population: Adult patients (≥18 years) presenting to the emergency department with acute gout.[5] Exclusion criteria included active cardiac disease, severe renal impairment (GFR <30 mL/minute/1.73 m²), or a history of gastrointestinal bleeding.[3]
-
Interventions:
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to either the indomethacin or prednisolone group in a double-blind manner.[5]
-
Outcome Measures:
Mechanism of Action and Signaling Pathways
Indomethacin exerts its anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10] In the context of gouty arthritis, the inflammatory cascade is triggered by the deposition of monosodium urate (MSU) crystals in the joints. This leads to the activation of the NLRP3 inflammasome and the subsequent release of interleukin-1β (IL-1β). IL-1β, a potent pro-inflammatory cytokine, stimulates the expression of COX-2, which in turn leads to the increased production of prostaglandins, particularly prostaglandin E2 (PGE2).[11][12] PGE2 is a key mediator of the cardinal signs of inflammation, causing vasodilation, increased vascular permeability, and sensitization of pain receptors.[11] By inhibiting COX-2, indomethacin effectively reduces the synthesis of PGE2, thereby alleviating the pain and inflammation characteristic of a gout flare.
The diagram above illustrates the signaling pathway in gouty arthritis and the point of intervention for indomethacin.
Experimental Workflow
The typical workflow for the clinical trials analyzed in this guide is depicted below. This process ensures a systematic and controlled evaluation of the treatments.
References
- 1. Comparison of Prednisolone, Etoricoxib, and Indomethacin in Treatment of Acute Gouty Arthritis: An Open-Label, Randomized, Controlled Trial | Semantic Scholar [semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. jwatch.org [jwatch.org]
- 4. Oral Prednisolone, Indomethacin Equivalent in Relieving Acute Gout Pain [uspharmacist.com]
- 5. Oral Prednisolone in the Treatment of Acute Gout: A Pragmatic, Multicenter, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Randomised double blind trial of etoricoxib and indometacin in treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Prednisolone, Etoricoxib, and Indomethacin in Treatment of Acute Gouty Arthritis: An Open-Label, Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indomethacin (Indocin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 11. droracle.ai [droracle.ai]
- 12. COX-2/mPGES-1/PGE2 cascade activation mediates uric acid-induced mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Indomethacin Sodium Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of Indomethacin sodium hydrate is a critical component of laboratory safety and environmental responsibility. As a potent non-steroidal anti-inflammatory drug (NSAID), improper disposal can pose significant risks. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with regulatory standards.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[2] Due to its toxicity profile, Indomethacin is classified as a hazardous substance, and its waste must be managed as hazardous pharmaceutical waste.[4][5][6]
Hazard Profile and Safety Summary
Safety Data Sheets (SDS) for Indomethacin consistently classify it as acutely toxic if ingested.[5][6][7] This classification mandates careful handling and disposal to prevent accidental exposure and environmental contamination.
| Characteristic | Description | Regulatory Guidance |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 1 or 2); H300: Fatal if swallowed.[5][6][7] | Requires management as hazardous waste. |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility.[1][3][8] | This is the EPA-required treatment method for most hazardous pharmaceutical waste.[1] |
| Prohibited Disposal Methods | Do not dispose of via sewer/drains, landfill, or general trash.[1][6][8] | The EPA's Subpart P rule explicitly prohibits flushing hazardous waste pharmaceuticals.[1] |
| Regulatory Oversight | EPA (RCRA), State Environmental Agencies, and potentially the DEA.[2][3] | Generators of hazardous waste are responsible for its management from creation to final disposal. |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. Use a respirator if dust may be generated.[4][9] | Follow standard laboratory safety protocols for handling potent compounds. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to its final disposition.
1. Waste Characterization and Segregation:
-
Identify: All materials containing or contaminated with this compound must be classified as hazardous waste. This includes expired chemicals, unused stock solutions, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Segregate: Immediately segregate this waste from non-hazardous waste streams. Use a dedicated, clearly marked hazardous waste container.[8]
2. Waste Accumulation and Container Management:
-
Container Selection: Use a designated, leak-proof container that is compatible with the chemical waste. The container must have a secure, tight-fitting lid.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the name "this compound," and the associated hazard characteristics (e.g., "Toxic").
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated, secure satellite accumulation area within or near the laboratory. The storage area should be away from incompatible materials.[9]
3. Spill and Decontamination Procedures:
-
Containment: In case of a spill, prevent the spread of dust or liquid.[4]
-
Cleanup: Wear appropriate PPE. Carefully sweep up solid material or absorb liquids with an inert material (e.g., vermiculite, sand). Avoid creating dust.[4][5]
-
Disposal of Cleanup Materials: All materials used for cleanup, including wipes and contaminated PPE, must be placed in the designated hazardous waste container.[5]
4. Final Disposal Workflow:
-
Arrange for Pickup: Do not dispose of the container in the regular trash or pour its contents down the drain.[6] Disposal must be handled by a licensed hazardous waste management company.[7]
-
Documentation: Maintain accurate records of the waste generated, including the accumulation start date and the quantity. This documentation is required for regulatory compliance.[8]
-
Transport and Incineration: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will be destroyed via high-temperature incineration, the required method for most hazardous pharmaceutical wastes.[1][8]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for Indomethacin Sodium Hydrate
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Indomethacin sodium hydrate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to avoid exposure. The primary hazards include being fatal if swallowed, causing damage to organs, and potentially damaging fertility or the unborn child.[1][2]
1.1 Recommended Personal Protective Equipment
All personnel must use the appropriate PPE when handling this compound. The level of protection depends on the procedure being performed.
| Procedure | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | General Laboratory Ventilation | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Goggles or safety glasses with side shields[1][3] | Chemical-resistant gloves | Long-sleeved clothing, chemical-resistant apron[4] | NIOSH-approved respirator for dusts[4][5] |
| Solution Preparation | Chemical Fume Hood[6][7] | Safety goggles with side shields[1][3] | Chemical-resistant gloves | Impervious clothing[1][3] | Required if aerosols may be generated |
| Waste Disposal | Chemical Fume Hood | Goggles or face shield | Chemical-resistant gloves | Impervious clothing | As needed based on exposure risk |
1.2 Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed[1][2] |
| Specific Target Organ Toxicity | Category 1 | H370: Causes damage to organs[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
Standard Operating Procedures for Safe Handling
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.
2.1 Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][3][4]
-
Recommended storage temperatures can vary; common recommendations are 4°C or controlled room temperature (20° to 25°C).[1][8] Always follow the manufacturer's specific storage instructions.
-
Store locked up and away from incompatible materials.[1][4][6]
2.2 Weighing and Solution Preparation
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible.[1][3] Don personal protective equipment as specified in the table above.
-
Weighing: Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[4][6]
-
Solution Preparation: Prepare solutions within a chemical fume hood.[6][7] Add the solvent to the weighed this compound slowly to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the chemical name, concentration, date, and hazard information.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][3][6] Wash hands and any exposed skin thoroughly after handling the compound.[1][3][6]
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Procedures
3.1 Emergency First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[3][5][7] Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][6][9]
3.2 Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[3][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear full PPE, including respiratory protection, impervious clothing, gloves, and eye protection.[3]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][10]
-
Clean-up (Solid Spill): Gently sweep up the material to avoid creating dust. Place into a suitable, closed, and labeled container for disposal.[6][10]
-
Clean-up (Liquid Spill): Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[3] Place the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Decontaminate the spill area and all equipment used for cleanup.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][10]
Caption: Emergency Protocol for this compound Spill.
3.3 Waste Disposal
-
All waste, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Dispose of waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.[1][3][10] Do not allow the material to be released into the environment.[3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Indomethacin sodium|7681-54-1|MSDS [dcchemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. INDOMETHACIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
